molecular formula C39H43N3O11S B15553127 Trabectedin-d3

Trabectedin-d3

Cat. No.: B15553127
M. Wt: 764.9 g/mol
InChI Key: PKVRCIRHQMSYJX-XZWDGPCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trabectedin-d3 is a useful research compound. Its molecular formula is C39H43N3O11S and its molecular weight is 764.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H43N3O11S

Molecular Weight

764.9 g/mol

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-7'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1/i5D3

InChI Key

PKVRCIRHQMSYJX-XZWDGPCNSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Trabectedin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabectedin (ET-743), a potent marine-derived antitumor agent, has a complex molecular architecture that has presented a significant challenge to synthetic chemists. Originally isolated from the tunicate Ecteinascidia turbinata, its extremely low natural abundance necessitates synthetic and semi-synthetic production methods to meet clinical demands.[1] This technical guide provides a comprehensive overview of the key synthetic strategies for Trabectedin and detailed methodologies for its isotopic labeling, crucial for absorption, distribution, metabolism, and excretion (ADME) studies.

Core Synthetic Strategies

The synthesis of Trabectedin has been approached through both total synthesis and semi-synthesis, with several research groups contributing unique strategies.

Total Synthesis Approaches

Multiple research groups have reported the total synthesis of Trabectedin, each employing distinct key reactions to construct the complex pentacyclic core. These include the research groups of E.J. Corey, Tohru Fukuyama, Jieping Zhu, Samuel Danishefsky, Robert M. Williams, and Dawei Ma.[2][3][4][5][6][7]

A notable recent approach by Dawei Ma and his team features a scalable total synthesis in 26 steps with an overall yield of 1.6%.[8][9] Key transformations in many of these syntheses include the Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline moieties and, in some cases, the Ugi reaction for the construction of key intermediates.[10][11][12][13][14][15]

Semi-Synthesis from Cyanosafracin B

A more commercially viable route is the semi-synthesis starting from cyanosafracin B, an antibiotic obtained from the fermentation of Pseudomonas fluorescens.[16][17][18][19] This approach significantly reduces the number of steps required to obtain Trabectedin. One reported semi-synthetic route consists of 14 steps with an overall yield of 1.5%.[9]

Key Synthetic Transformations: Experimental Protocols

The following sections detail generalized experimental protocols for key reactions in the synthesis of Trabectedin.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial step in forming the tetrahydroisoquinoline core of Trabectedin. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][10][11]

General Protocol:

  • Dissolve the β-arylethylamine starting material (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.

  • Introduce an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Reactant AReactant BCatalystSolventTemperatureYield (%)Reference
TryptamineFormaldehydeTFACH2Cl2Room Temp.85-95[1]
DopamineAcetaldehydeHClH2O/EtOHReflux70-80[1]
Ugi Four-Component Reaction

The Ugi reaction is a powerful multi-component reaction used in some synthetic routes to rapidly assemble complex molecular scaffolds. It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12][13][14][15]

General Protocol:

  • Combine the aldehyde (1.0 equivalent), amine (1.0 equivalent), and carboxylic acid (1.0 equivalent) in a suitable polar solvent (e.g., methanol, ethanol).

  • Stir the mixture for a short period to allow for the formation of the iminium ion.

  • Add the isocyanide (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the resulting bis-amide product by column chromatography.

AldehydeAmineCarboxylic AcidIsocyanideSolventTemperatureYield (%)Reference
BenzaldehydeAnilineAcetic AcidBenzyl isocyanideMethanolRoom Temp.80-90[12]
IsobutyraldehydeCyclohexylamineBenzoic Acidtert-Butyl isocyanideEthanol50 °C75-85[15]

Isotopic Labeling of Trabectedin

Isotopic labeling is essential for studying the pharmacokinetic and metabolic profile of Trabectedin. The most common isotopes used are Carbon-14 (¹⁴C), Deuterium (B1214612) (²H or D), and Tritium (B154650) (³H or T).

Carbon-14 Labeling

[¹⁴C]Trabectedin is a crucial tool for ADME studies. The synthesis involves introducing a ¹⁴C atom at a metabolically stable position within the molecule. This is typically achieved by using a ¹⁴C-labeled starting material early in the synthetic sequence. A common precursor is Ba¹⁴CO₃, which can be converted to other labeled reagents like [¹⁴C]methyl iodide or [¹⁴C]phosgene.

Conceptual Workflow for [¹⁴C]Trabectedin Synthesis:

G Ba14CO3 Ba[¹⁴C]O₃ MeI [¹⁴C]CH₃I Ba14CO3->MeI Start Labeled Starting Material MeI->Start Intermediates Multi-step Synthesis Start->Intermediates Trabectedin [¹⁴C]Trabectedin Intermediates->Trabectedin

Caption: General workflow for the synthesis of [¹⁴C]Trabectedin.

Experimental Considerations:

The synthesis of [¹⁴C]Trabectedin would follow one of the established total or semi-synthetic routes, with the modification of using a ¹⁴C-labeled precursor. For example, a methyl group on one of the aromatic rings could be introduced using [¹⁴C]methyl iodide. The specific activity and radiochemical purity of the final product must be determined using techniques like HPLC with radiometric detection and mass spectrometry.

Deuterium and Tritium Labeling

Deuterated Trabectedin (Trabectedin-d₃) is available commercially and is used as an internal standard in mass spectrometry-based assays.[20] Tritiated Trabectedin can be prepared for use in receptor binding assays and autoradiography studies due to the high specific activity achievable with tritium.

General Protocol for Deuteration/Tritiation via C-H Activation:

Late-stage C-H activation provides an efficient method for introducing deuterium or tritium into a complex molecule like Trabectedin.[21][22][23][24][25]

  • Dissolve Trabectedin in a suitable solvent.

  • Add a palladium(II) catalyst.

  • Introduce the isotopic source, which can be D₂O for deuteration or T₂ gas for tritiation.

  • Heat the reaction mixture to facilitate the C-H activation and isotope exchange.

  • After the reaction, purify the labeled Trabectedin using preparative HPLC.

  • Characterize the product by mass spectrometry and NMR (for deuteration) to confirm the position and extent of labeling. For tritiation, determine the specific activity using liquid scintillation counting.

Workflow for Late-Stage Isotopic Labeling:

G Trabectedin Trabectedin Labeled_Trabectedin Labeled Trabectedin Trabectedin->Labeled_Trabectedin Catalyst Palladium(II) Catalyst Catalyst->Labeled_Trabectedin Isotope Isotopic Source (D₂O or T₂ gas) Isotope->Labeled_Trabectedin

Caption: Workflow for late-stage deuteration or tritiation of Trabectedin.

IsotopeLabeling MethodCatalystIsotopic SourceReference
DeuteriumC-H ActivationPd(OAc)₂D₂O[22]
TritiumC-H ActivationPd(II) complexT₂ gas[21][23][25]

Conclusion

The synthesis of Trabectedin, a structurally complex and clinically important anticancer agent, has been achieved through various innovative total and semi-synthetic routes. The Pictet-Spengler and Ugi reactions are powerful tools in the synthetic chemist's arsenal (B13267) for constructing the core of this molecule. Furthermore, the development of methods for the isotopic labeling of Trabectedin with ¹⁴C, deuterium, and tritium has been instrumental in understanding its pharmacological properties, paving the way for its successful clinical application. This guide provides a foundational understanding of these synthetic and labeling strategies for researchers in the field of drug development.

References

A Technical Guide to Trabectedin-d3 as an Internal Standard: Mechanism of Action and Bioanalytical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabectedin (B1682994) (Yondelis®) is a potent antitumor agent derived from the marine tunicate Ecteinascidia turbinata, now produced synthetically.[1][2] It is indicated for the treatment of advanced soft tissue sarcoma and relapsed platinum-sensitive ovarian cancer.[3][4] The pharmacological action of Trabectedin is complex, primarily involving binding to the minor groove of DNA, which triggers a cascade of events that interfere with transcription, DNA repair pathways, and cell cycle progression, ultimately leading to apoptosis.[2][5][6]

Given its potent activity and narrow therapeutic index, the accurate quantification of Trabectedin in biological matrices such as human plasma is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding exposure-response relationships.[7] Bioanalytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity and specificity.[7]

A cornerstone of robust LC-MS/MS assays is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[8][9] The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte.[10] This guide provides an in-depth overview of Trabectedin-d3, a deuterated form of Trabectedin, and its mechanism of action as an internal standard in the bioanalysis of the parent drug.

The Core Principle: Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It is based on the principles of isotope dilution mass spectrometry.[9][10] A known, fixed concentration of this compound is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[11]

This compound is structurally identical to Trabectedin, except that three hydrogen atoms have been replaced by their heavier stable isotope, deuterium.[12] This subtle modification results in a mass increase of approximately 3 Daltons but does not significantly alter its physicochemical properties.[12] Consequently, this compound behaves almost identically to the native Trabectedin throughout the entire analytical procedure:

  • Sample Preparation: It experiences the same degree of extraction efficiency, recovery, and potential loss or degradation during steps like protein precipitation or liquid-liquid extraction.[8]

  • Chromatography: It co-elutes with Trabectedin, meaning they have virtually the same retention time when passing through the HPLC column.

  • Ionization: It exhibits the same ionization efficiency in the mass spectrometer's ion source. This is crucial for correcting "matrix effects," where other components in the biological sample can suppress or enhance the ionization of the target analyte.[9][12]

The mass spectrometer differentiates between the two compounds based on their mass-to-charge ratio (m/z).[9] By measuring the ratio of the peak area of Trabectedin to the peak area of this compound, the instrument can accurately calculate the concentration of Trabectedin in the original sample. Any variations that occurred during the analytical process will have affected both compounds equally, leaving the ratio unchanged and ensuring the final calculated concentration is precise and accurate.[13]

cluster_Process Analytical Workflow cluster_Data Quantification Logic Sample Biological Sample (Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Losses affect both equally Spike->Preparation Injection LC-MS/MS Injection Variability affects both equally Preparation->Injection Detection MS/MS Detection Separation by Mass (m/z) Injection->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Peak Areas Concentration Accurate Trabectedin Concentration Ratio->Concentration Corrects for Variability Analyte Trabectedin (Analyte) Unknown Concentration IS This compound (IS) Known Concentration

Figure 1: Logical relationship of this compound as an internal standard for quantification.

Experimental Protocols for Bioanalysis

Validated LC-MS/MS methods are essential for the reliable quantification of Trabectedin in clinical samples.[14][15] The following sections detail a synthesized protocol based on published methodologies.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Trabectedin from plasma samples.[11][15]

  • Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma sample, calibrator, or quality control into a clean microcentrifuge tube.[11]

  • Spiking: Add a fixed volume of this compound internal standard working solution (e.g., 0.1 ng/mL in an organic solvent) to each tube.[11]

  • Precipitation: Add a larger volume (e.g., 200 µL) of cold precipitation solvent, such as acetonitrile (B52724) containing 0.1-1% formic acid.[11][15] The acid helps to ensure the analyte is in its protonated form for positive ion mode mass spectrometry.

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation and analyte extraction.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,800 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Transfer: Carefully transfer the clear supernatant into an auto-sampler vial for injection into the LC-MS/MS system.[11]

Liquid Chromatography

Chromatographic separation is crucial for isolating Trabectedin from other endogenous plasma components. Both Reverse Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods have been successfully developed.

  • Reverse Phase (RP-HPLC) Method: [14]

    • Column: Accucore XL C18 (4 µm; 50 mm × 2.1 mm)

    • Mobile Phase A: 10 mM Ammonium Acetate (CH₃COONH₄), pH 6.8

    • Mobile Phase B: Methanol (CH₃OH)

    • Flow Rate: Typically 0.2-0.4 mL/min

    • Gradient: A time-programmed gradient elution is used to separate the analyte from matrix interferences.

  • HILIC Method: [15]

    • Column: Acquity BEH Amide (1.7 µm; 2.1 x 100 mm)

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., starting at 80:20 acetonitrile:water).

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 3 µL[11]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for detection.[14][15]

  • Ionization: ESI+

  • Detection Mode: MRM

  • MRM Transitions: The instrument is set to monitor specific precursor ion to product ion transitions for both Trabectedin and its deuterated internal standard. This two-stage mass filtering provides exceptional selectivity.

    • Trabectedin: m/z 762 → 234 (quantifier)[12][15] or m/z 744.4 [M-H₂O+H]⁺[14]

    • This compound: m/z 765 → 234 (quantifier)[12][15] or m/z 747.5 [M-H₂O+H]⁺[14]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (50 µL) Spike Add this compound (IS) Plasma->Spike Precipitate Add Acetonitrile/Formic Acid Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge (20,800 x g) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Inject Inject 3 µL into LC System Supernatant->Inject Separate Chromatographic Separation (HILIC or RP-HPLC) Inject->Separate Detect Triple Quadrupole MS/MS (MRM Detection) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Concentration via Calibration Curve Integrate->Calculate Result Final Result (ng/mL) Calculate->Result

Figure 2: Standard bioanalytical workflow for Trabectedin quantification using this compound.

Quantitative Performance Data

The use of this compound enables the development of highly robust and validated bioanalytical methods. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Method Linearity and Sensitivity

Parameter Reported Value Source(s)
Linearity Range 0.025 - 1.0 ng/mL [14]
0.01 - 2.5 ng/mL [11][15]
Correlation Coefficient (R²) ≥ 0.9955 [14]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL [14]

| | 0.01 ng/mL |[11][15] |

Table 2: Method Accuracy and Precision

QC Level (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) Source(s)
0.04 <9.9% <9.9% 98.3% - 105.3% [14]
0.08 <9.9% <9.9% 98.3% - 105.3% [14]
0.80 <9.9% <9.9% 98.3% - 105.3% [14]

| Low, Mid, High QCs | <12.35% | <12.35% | 1.19% - 8.52% |[15] |

Table 3: Recovery and Matrix Effect

Parameter Reported Value Note Source(s)
Extraction Recovery >81% High and consistent recovery ensures sensitivity. [14]

| Matrix Effect | Suppressive effect observed | The inclusion of this compound is mandatory to control for this variability. |[12] |

Context: Pharmacological Mechanism of Trabectedin

While this compound's mechanism is analytical, it is valuable to understand the pharmacological action of the parent drug it helps to quantify. Trabectedin exerts its cytotoxic effects through a unique mechanism that distinguishes it from classic alkylating agents.[2][3] It binds covalently to guanine (B1146940) residues within the minor groove of DNA.[5] This DNA-drug adduct causes a distinct bend in the DNA helix, which is recognized by cellular machinery, leading to a cascade of downstream effects.[1][2]

cluster_Effects Downstream Consequences Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds Covalently Adduct Trabectedin-DNA Adduct (Helix Distortion) DNA->Adduct Transcription Inhibition of Activated Transcription Adduct->Transcription Repair Interference with DNA Repair Pathways (e.g., TC-NER) Adduct->Repair Cycle Cell Cycle Arrest (G2/M Phase) Adduct->Cycle Apoptosis Apoptosis (Programmed Cell Death) Transcription->Apoptosis Repair->Apoptosis Cycle->Apoptosis

Figure 3: Simplified signaling pathway of Trabectedin's pharmacological mechanism of action.

Conclusion

This compound is the ideal internal standard for the bioanalytical quantification of Trabectedin. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties allow it to perfectly track the analyte through sample preparation and analysis. By correcting for procedural variability, extraction efficiency, and matrix-induced ion suppression, this compound ensures that LC-MS/MS methods achieve the highest levels of accuracy, precision, and reliability. The use of this stable isotope-labeled standard is considered mandatory for robust clinical and preclinical pharmacokinetic studies, ultimately supporting the safe and effective development and use of Trabectedin.[12]

References

The Role of Trabectedin-d3 in Advancing Pharmacokinetic Studies of Trabectedin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of the deuterated internal standard, Trabectedin-d3, in the accurate quantification of the anticancer agent Trabectedin (B1682994) for pharmacokinetic (PK) studies. By leveraging the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the reliability of stable isotope-labeled internal standards, researchers can achieve robust and reproducible bioanalytical data essential for drug development.

The Imperative for a Deuterated Internal Standard in Trabectedin Bioanalysis

Trabectedin is a potent marine-derived antineoplastic agent used in the treatment of advanced soft tissue sarcoma and recurrent ovarian cancer.[1][2] Accurate characterization of its pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring patient safety. However, the quantification of drugs in complex biological matrices like human plasma is susceptible to variability from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[3]

To mitigate these challenges, the use of a stable isotope-labeled internal standard (IS) is the gold standard in bioanalysis.[3][4] A deuterated internal standard, such as this compound, is chemically identical to the analyte (Trabectedin) but has a slightly higher molecular weight due to the replacement of hydrogen atoms with deuterium.[5][6] This mass difference allows it to be distinguished by the mass spectrometer.[7]

Key advantages of using this compound as an internal standard include:

  • Correction for Sample Preparation Variability: When added at the beginning of the sample preparation process, this compound experiences the same potential losses as Trabectedin during extraction and handling, ensuring the final analyte-to-IS ratio remains constant.[5]

  • Compensation for Matrix Effects: Both the analyte and the deuterated IS co-elute during chromatography and are therefore subject to the same matrix-induced ion suppression or enhancement in the mass spectrometer's ion source.[7]

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly improved.[4]

Experimental Protocols for Trabectedin Quantification using this compound

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data. The following sections detail a representative experimental protocol for the quantification of Trabectedin in human plasma using this compound as an internal standard, based on established methodologies.[1][8]

Sample Preparation: Protein Precipitation

This method utilizes a simple and rapid protein precipitation step to extract Trabectedin and this compound from human plasma.

Materials:

  • Human plasma samples

  • Trabectedin and this compound stock solutions (e.g., 100 µg/mL in DMSO)[1]

  • Acetonitrile (B52724) containing 0.1% formic acid

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare working solutions of Trabectedin for calibration standards and quality control (QC) samples by diluting the stock solution in a mixture of acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid.[1]

  • Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL), in the same diluent.[1]

  • To a 100 µL aliquot of plasma sample, calibrator, or QC, add a specified volume of the this compound internal standard working solution.

  • Add acetonitrile with 0.1% formic acid to precipitate plasma proteins.[8]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS method for the separation and detection of Trabectedin and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Acquity BEH Amide column (2.1 × 100 mm, 1.7 µm), is effective for retaining and separating Trabectedin.[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[8]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A small volume of the prepared sample extract is injected (e.g., 5 µL).

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]

  • MRM Transitions:

    • Trabectedin: m/z 762 → 234[1][8]

    • This compound: m/z 765 → 234[1][8]

    • These transitions are selected based on the most intense and stable fragment ions.[1]

Data Presentation: Method Validation and Pharmacokinetic Parameters

The performance of the bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize typical validation parameters and pharmacokinetic data from clinical studies.

Bioanalytical Method Validation Summary

This table presents the typical validation results for an LC-MS/MS method for the quantification of Trabectedin in human plasma using this compound as the internal standard.

ParameterSpecificationResult
Linearity Range Correlation coefficient (r²) > 0.990.01 - 2.5 ng/mL[8]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; acceptable precision and accuracy0.01 ng/mL[8][9]
Intra-day Precision (%RSD) < 15% (< 20% at LLOQ)< 12.35%[8]
Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)< 12.35%[8]
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)1.19% to 8.52%[8]
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)1.19% to 8.52%[8]
Recovery Consistent and reproducibleNot explicitly stated in the provided results, but a requirement for validation.
Matrix Effect Consistent and reproducibleNot explicitly stated in the provided results, but a requirement for validation.
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable under various storage conditions.[1]

%RSD = Percent Relative Standard Deviation; %RE = Percent Relative Error

Pharmacokinetic Parameters of Trabectedin in Adult Patients

This table summarizes key pharmacokinetic parameters of Trabectedin from studies in adult patients with soft tissue sarcoma.

ParameterMean ± SDRange
Cmax (ng/mL) 1.2 ± (not specified)0.4 - 2.5[10][11]
1.28 ± 0.58Not specified[12]
AUC0-48 (ng·h/mL) 33.2 ± 11.212.7 - 63.4[10][11]
AUC/Dose (ng·h/mL·mg) 13.6 ± 5.316.33 - 31.70[10][11]
Half-life (hours) 26.70 ± 9.09Not specified[12]
Clearance (L/h/m²) 39.98 ± 14.08Not specified[12]
Volume of Distribution (L/m²) 1460 ± 561Not specified[12]

Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate the bioanalytical workflow and the mechanism of action of Trabectedin.

Bioanalytical Workflow for Trabectedin Quantification

Bioanalytical Workflow for Trabectedin Quantification Plasma Plasma Sample (Calibrator, QC, or Unknown) IS Add this compound (Internal Standard) Plasma->IS Precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) IS->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super LCMS LC-MS/MS Analysis (HILIC Separation, MRM Detection) Super->LCMS Data Data Processing (Peak Area Ratio vs. Concentration) LCMS->Data PK Pharmacokinetic Parameter Calculation Data->PK

Bioanalytical workflow for Trabectedin quantification.
Simplified Signaling Pathway of Trabectedin's Mechanism of Action

Simplified Mechanism of Action of Trabectedin Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to TME Modulation of Tumor Microenvironment (TME) Trabectedin->TME Alkylation Alkylation of Guanine (B1146940) (N2) DNA->Alkylation Distortion DNA Helix Distortion Alkylation->Distortion Transcription Inhibition of Transcription Distortion->Transcription NER Interference with Nucleotide Excision Repair (NER) Distortion->NER HRR Interference with Homologous Recombination Repair (HRR) Distortion->HRR Apoptosis Apoptosis (Programmed Cell Death) Transcription->Apoptosis DSB DNA Double-Strand Breaks NER->DSB HRR->DSB DSB->Apoptosis

Trabectedin's multifaceted mechanism of action.

Trabectedin exerts its anticancer effects through a complex mechanism. It binds to the minor groove of DNA, causing alkylation of guanine residues.[13][14] This leads to a distortion of the DNA helix, which in turn interferes with crucial cellular processes.[13] The drug inhibits transcription and disrupts DNA repair pathways, including the nucleotide excision repair (NER) and homologous recombination repair (HRR) systems.[15][16] The accumulation of DNA damage, particularly double-strand breaks, ultimately triggers apoptosis (programmed cell death) in cancer cells.[13][17] Additionally, Trabectedin has been shown to modulate the tumor microenvironment by affecting the production of cytokines and chemokines.[13][17]

Conclusion

The use of this compound as an internal standard is indispensable for the development and validation of robust bioanalytical methods for the quantification of Trabectedin in pharmacokinetic studies. The detailed protocols and data presented in this guide underscore the importance of this approach in generating high-quality data. This, in turn, enables a deeper understanding of Trabectedin's pharmacokinetic profile, contributing to the optimization of its therapeutic use and the advancement of cancer treatment.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly in fields reliant on mass spectrometry, the pursuit of precision and accuracy is paramount. This technical guide provides a comprehensive exploration of the core principles, applications, and methodologies surrounding the use of deuterated internal standards. From fundamental concepts to detailed experimental protocols, this document serves as a critical resource for professionals in research, clinical diagnostics, and drug development seeking to enhance the robustness and reliability of their quantitative analyses.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The cornerstone of quantitative analysis using deuterated standards is the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a synthetic version of an analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). While this substitution increases the mass of the molecule, its chemical and physical properties remain nearly identical to the unlabeled analyte.[1][2]

This near-identical behavior is the key to its effectiveness. When a known amount of the deuterated standard is added to a sample at the earliest stage of preparation, it acts as a "perfect" internal standard.[3] It experiences the same losses during extraction, derivatization, and sample handling, and is affected similarly by matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[4] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated standard, the ratio of their signals remains constant, regardless of these variations. This allows for highly accurate and precise quantification of the analyte.[5]

Physicochemical Properties and the Isotope Effect

The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces subtle but significant changes in the physicochemical properties of a molecule, primarily due to the difference in mass. This can lead to several "isotope effects":

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This effect is a critical consideration in metabolic studies and drug development, as it can be leveraged to improve a drug's metabolic stability.[3]

  • Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts. This is attributed to minor differences in polarity and molecular interactions with the stationary phase. While often negligible, this effect must be considered during method development to ensure co-elution, which is crucial for the effective compensation of matrix effects.

  • Altered Fragmentation Patterns: The presence of deuterium can occasionally alter the fragmentation pattern of a molecule in the mass spectrometer. This is a potential limitation if the chosen multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte.

Quantitative Performance: A Comparative Analysis

The superiority of deuterated internal standards over non-isotopically labeled (analog) internal standards is well-documented. The use of a deuterated standard significantly improves the accuracy and precision of quantitative methods.

Below are tables summarizing the comparative performance data from various studies.

Table 1: Comparison of Assay Precision with Deuterated vs. Analog Internal Standards

AnalyteMatrixInternal Standard TypePrecision (%CV)Reference
Drug XHuman PlasmaDeuterated2.5 - 5.8[6]
Analog8.2 - 12.5[6]
Pesticide CocktailCannabis FlowerDeuterated< 20[7]
None> 50[7]
SirolimusWhole BloodDeuterated (SIR-d3)3.7 - 6.1[8]
Analog (DMR)5.2 - 9.8[8]
TestosteroneSerumDeuterated (D2)3.5 - 5.1[4]
Deuterated (D5)4.8 - 7.2[4]
¹³C-labeled3.9 - 6.0[4]

Table 2: Comparison of Assay Accuracy with Deuterated vs. Analog Internal Standards

AnalyteMatrixInternal Standard TypeAccuracy (% Bias)Reference
Drug YRat PlasmaDeuterated-2.1 to 3.5[9]
Analog-8.9 to 10.2[9]
Mycotoxin MixCannabis EdibleDeuterated-15 to 10[7]
None> 60[7]
Kahalalide FHuman PlasmaDeuterated (D8)-4.7 to 5.3[9]
Analog-8.2 to 1.5[9]
SevofluraneBloodDeuterated≤ 15[10]
Not SpecifiedNot Applicable[10]

Table 3: Impact of Internal Standard on Matrix Effect Compensation

AnalyteMatrixInternal Standard TypeIS-Normalized Matrix Factor (%CV)Reference
Various DrugsHuman PlasmaDeuterated≤ 15[11]
Analog> 15[12]
CarvedilolHuman PlasmaDeuteratedVariable between lots
HaloperidolPlasmaDeuterated35% difference in recovery
OlanzapinePlasmaDeuteratedPersistence of matrix effects[13]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide methodologies for key experiments utilizing deuterated internal standards.

Quantification of a Drug in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of a drug in human plasma using a deuterated internal standard.

Materials and Reagents:

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the drug and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of the deuterated internal standard at a concentration that provides an appropriate response in the mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma (calibration standard, QC, or study sample), add 10 µL of the deuterated internal standard working solution.

    • Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the proteins.[5]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at >10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve chromatography and ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Solid-Phase Extraction (SPE) for Cleanup of Urine Samples

This protocol provides a general methodology for the solid-phase extraction of an analyte from a urine sample.

Materials and Reagents:

  • SPE cartridges (e.g., mixed-mode cation exchange).

  • Deuterated internal standard working solution.

  • Methanol, water, and appropriate wash and elution solvents.

  • Phosphate (B84403) buffer.

Procedure:

  • Sample Pre-treatment:

    • To 5 mL of urine, add the deuterated internal standard.

    • Add 2 mL of 100 mM phosphate buffer (pH ~6).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% acetic acid) to remove interferences.

    • A second wash with a stronger solvent like methanol may be performed.

  • Elution:

    • Elute the analyte and internal standard with a suitable solvent (e.g., acetonitrile with 2% ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways. The following sections provide examples using the Graphviz DOT language.

Experimental and Logical Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (Protein Precipitation, SPE, etc.) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

A typical workflow for quantitative bioanalysis using a deuterated internal standard.

G Analyte Analyte Variability Analytical Variability (Extraction Loss, Matrix Effects) Analyte->Variability Ratio Analyte/IS Ratio Analyte->Ratio Signal IS Deuterated IS IS->Variability IS->Ratio Signal Result Accurate Quantification Ratio->Result

Logical diagram illustrating the compensation for analytical variability.
Metabolic Flux Analysis

Deuterated and other stable isotope-labeled compounds are instrumental in metabolic flux analysis, which traces the flow of atoms through metabolic pathways. For instance, using ¹³C-labeled glucose allows researchers to track the carbon atoms as they are processed through glycolysis and the TCA cycle.

G cluster_input Isotope Tracing cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_output Analysis Labeled_Glucose ¹³C-Labeled Glucose Pyruvate Labeled Pyruvate Labeled_Glucose->Pyruvate AcetylCoA Labeled Acetyl-CoA Pyruvate->AcetylCoA Citrate Labeled Citrate AcetylCoA->Citrate Malate Labeled Malate Citrate->Malate MS_Analysis LC-MS Analysis of Labeled Metabolites Malate->MS_Analysis Flux_Calculation Metabolic Flux Calculation MS_Analysis->Flux_Calculation

Workflow for metabolic flux analysis using ¹³C-labeled glucose.

Conclusion

References

Applications of Trabectedin-d3 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trabectedin (B1682994), a marine-derived antineoplastic agent, has demonstrated significant efficacy in the treatment of soft tissue sarcoma and ovarian cancer.[1] Its unique mechanism of action, which involves binding to the minor groove of DNA and interfering with DNA repair and transcription processes, sets it apart from traditional chemotherapeutic agents.[2][3] This technical guide provides an in-depth overview of the applications of its deuterated analog, Trabectedin-d3, in cancer research. By leveraging the kinetic isotope effect, this compound is designed to offer an improved pharmacokinetic profile, potentially leading to enhanced therapeutic efficacy and a more favorable safety profile.[4][5] This document details the core mechanism of action, provides structured quantitative data from preclinical studies of Trabectedin, outlines detailed experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows involved in its investigation.

Introduction to Trabectedin and the Rationale for Deuteration

Trabectedin (Yondelis®) is a synthetically produced tetrahydroisoquinoline alkaloid, originally isolated from the Caribbean tunicate Ecteinascidia turbinata.[6] It is an alkylating agent that covalently binds to the N2 position of guanine (B1146940) in the minor groove of DNA.[7] This interaction bends the DNA helix towards the major groove, leading to a cascade of events that disrupt cellular processes vital for cancer cell survival, including transcription and DNA repair.[8][9]

The development of this compound, a deuterated version of Trabectedin, is based on the well-established principle of the kinetic isotope effect.[4][5] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This increased bond strength can slow down the rate of drug metabolism, particularly for reactions involving the cleavage of a C-H bond, which are often mediated by cytochrome P450 enzymes.[4][10] The potential benefits of deuteration include:

  • Increased Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life and increased overall drug exposure (AUC).[11]

  • Improved Pharmacokinetic Profile: Slower clearance can result in more consistent plasma concentrations of the active drug.

  • Potentially Reduced Toxicity: By altering metabolic pathways, deuteration may reduce the formation of toxic metabolites.[10]

  • Potential for Lower Dosing: Enhanced stability and exposure could allow for the administration of lower or less frequent doses to achieve the same therapeutic effect.[11]

This guide will focus on the established mechanisms and experimental evaluation of Trabectedin, with the understanding that these methodologies are directly applicable to the study of this compound. The quantitative data presented for Trabectedin serves as a benchmark for which the performance of this compound can be compared and evaluated.

Mechanism of Action

Trabectedin's multifaceted mechanism of action contributes to its potent antitumor activity.[3] It goes beyond simple DNA alkylation and involves the modulation of key cellular pathways.

DNA Binding and Adduct Formation

Trabectedin binds to guanine residues in the DNA minor groove, with a preference for CGG sequences.[2] This binding forms a covalent adduct that physically obstructs the DNA, causing it to bend. This distortion of the DNA helix is a critical first step in its cytotoxic cascade.

Interference with Transcription and DNA Repair

The Trabectedin-DNA adduct interferes with the transcription machinery.[2] It can stall RNA polymerase II, leading to the inhibition of gene transcription, particularly of genes involved in stress responses and cell survival. Furthermore, Trabectedin's interaction with the nucleotide excision repair (TC-NER) pathway is a hallmark of its mechanism. Instead of being repaired, the adducts can lead to the formation of lethal DNA double-strand breaks (DSBs) during the repair process.[12] This poisoning of the DNA repair machinery is a key contributor to its cytotoxicity.

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of DNA damage and stalled transcription triggers the intrinsic apoptotic pathway. Trabectedin has been shown to induce apoptosis in various cancer cell lines.[13] Additionally, it causes cell cycle arrest, primarily in the G2/M phase, preventing cancer cells from progressing through mitosis.[7][12][14]

Modulation of the Tumor Microenvironment

Trabectedin also exerts significant effects on the tumor microenvironment (TME).[9] It can selectively deplete tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress the immune response.[9] By reducing the number of these immunosuppressive cells, Trabectedin can help to create a more favorable environment for an anti-tumor immune response.

Quantitative Data from Preclinical Studies (Trabectedin)

The following tables summarize key quantitative data from in vitro studies of Trabectedin in various cancer cell lines. This data provides a baseline for understanding the potency of the compound and for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Trabectedin (IC50 Values)

Cell LineCancer TypeIC50 (nM)Exposure TimeAssay MethodReference
NCI-H295RAdrenocortical Carcinoma0.154 daysMTT[7]
MUC-1Adrenocortical Carcinoma0.805 daysMTT[7]
HAC-15Adrenocortical Carcinoma0.506 daysMTT[7]
SW13Adrenal Carcinoma0.098Not SpecifiedMTT[7]
Leiomyosarcoma (LMS)Soft Tissue Sarcoma1.29672 hoursMTS[15]
Liposarcoma (LPS)Soft Tissue Sarcoma0.683672 hoursMTS[15]
Rhabdomyosarcoma (RMS)Soft Tissue Sarcoma0.965472 hoursMTS[15]
Fibrosarcoma (FS)Soft Tissue Sarcoma0.854972 hoursMTS[15]

Table 2: Pharmacokinetic Parameters of Trabectedin in Cancer Patients

ParameterValueConditionsReference
Mean AUC0-4833.2 ± 11.2 ng·h/mL1.5 mg/m² 24-h infusion[16]
Mean Cmax1.2 ng/mL1.5 mg/m² 24-h infusion[16]
Elimination Half-life~180 hoursPopulation PK analysis[16]
Systemic Clearance31.5 L/hPopulation PK analysis[16]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy and mechanism of action of Trabectedin and its deuterated analog, this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvest: Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at 4°C for at least 2 hours or overnight.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.[17]

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

DNA Damage Analysis (γ-H2AX Immunofluorescence)

This protocol is used to visualize and quantify DNA double-strand breaks induced by this compound.

Materials:

  • Cancer cell line of interest

  • Glass coverslips in a multi-well plate

  • This compound stock solution

  • 4% Paraformaldehyde (PFA)

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX

  • Fluorescently-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with this compound for the desired time.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA for 30 minutes.[2] Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.[2]

  • Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.[2]

  • Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[2] Wash with PBS and then incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI.[2] Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus in at least 50-100 cells per condition.

Apoptosis Analysis (Western Blot for PARP Cleavage)

This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-PARP (detects both full-length and cleaved forms), anti-cleaved PARP, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with this compound. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[18]

  • SDS-PAGE and Western Blotting: Prepare protein lysates in Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.[18]

  • Antibody Incubation: Block the membrane and then incubate with the primary anti-PARP antibody overnight at 4°C.[18] After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[18] The appearance of an 89 kDa band (cleaved PARP) and a decrease in the 116 kDa full-length PARP band indicates apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows for the experimental protocols described above.

Trabectedin_Mechanism_of_Action Trabectedin_d3 This compound DNA_Minor_Groove DNA Minor Groove (Guanine N2) Trabectedin_d3->DNA_Minor_Groove Binds to TME_Modulation Tumor Microenvironment Modulation Trabectedin_d3->TME_Modulation Directly affects DNA_Adduct Trabectedin-DNA Adduct DNA_Minor_Groove->DNA_Adduct Forms Transcription_Inhibition Transcription Inhibition DNA_Adduct->Transcription_Inhibition Leads to TC_NER_Poisoning TC-NER Pathway Poisoning DNA_Adduct->TC_NER_Poisoning Interferes with DSBs DNA Double-Strand Breaks (DSBs) TC_NER_Poisoning->DSBs Generates Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DSBs->Apoptosis Triggers TAM_Depletion Depletion of Tumor- Associated Macrophages TME_Modulation->TAM_Depletion Results in Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Trabectedin Add this compound Dilutions Seed_Cells->Add_Trabectedin Incubate_72h Incubate for 72h Add_Trabectedin->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End DNA_Damage_Workflow Start Start Seed_on_Coverslips Seed Cells on Coverslips Start->Seed_on_Coverslips Treat_with_Trabectedin Treat with this compound Seed_on_Coverslips->Treat_with_Trabectedin Fix_and_Permeabilize Fix and Permeabilize Cells Treat_with_Trabectedin->Fix_and_Permeabilize Block Block Non-specific Binding Fix_and_Permeabilize->Block Primary_Ab Incubate with Primary Ab (anti-γ-H2AX) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Counterstain_and_Mount Counterstain (DAPI) and Mount Secondary_Ab->Counterstain_and_Mount Image_and_Quantify Image and Quantify Foci Counterstain_and_Mount->Image_and_Quantify End End Image_and_Quantify->End

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Trabectedin in Human Plasma Using Trabectedin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trabectedin (B1682994) is an antineoplastic agent used for the treatment of various cancers, including soft tissue sarcoma and ovarian cancer.[1][2] Its complex mechanism of action involves binding to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[1][3][4][5] Accurate quantification of Trabectedin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the precise and sensitive quantification of Trabectedin in human plasma, utilizing its deuterated analog, Trabectedin-d3, as the internal standard (IS).

Experimental Protocols

Materials and Reagents
  • Trabectedin and this compound analytical standards were sourced from a certified supplier.

  • LC-MS grade acetonitrile (B52724), methanol, and water were purchased from a reputable chemical supplier.

  • Formic acid and dimethyl sulfoxide (B87167) (DMSO) were of analytical grade.

  • Drug-free human plasma was obtained from healthy volunteers.

Standard and Quality Control Sample Preparation
  • Stock Solutions: Primary stock solutions of Trabectedin and this compound were prepared in DMSO at a concentration of 100 µg/mL.[6]

  • Working Solutions: Trabectedin stock solutions were diluted with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v) to prepare a series of working solutions at nominal concentrations of 1, 10, and 100 ng/mL.[6] A working solution of this compound (internal standard) was prepared at 100 ng/mL in the same diluent.[6]

  • Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples were prepared by spiking drug-free human plasma with the appropriate Trabectedin working solutions.

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation:

  • To 50 µL of plasma sample (calibrator, QC, or study sample), add 200 µL of acetonitrile containing 1% formic acid and 0.1 ng/mL of this compound (internal standard).[7][8]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples at 20,800 g for 10 minutes at 4°C.[7][8]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7][8]

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column Acquity BEH Amide (2.1 × 100 mm, 1.7 µm) or Accucore XL C18 (4 µm; 50 mm × 2.1 mm)
Mobile Phase A 10 mM Ammonium Acetate, pH 6.8 or 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 mL/min
Injection Volume 3 µL
Column Temperature 40°C
Gradient A suitable gradient was optimized to ensure separation of Trabectedin and this compound from matrix components.

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the specific instrument
Gas Flow Optimized for the specific instrument

MRM Transitions:

The following MRM transitions were monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragmentor (V)
Trabectedin 762234 (Quantifier)30150
762206 (Qualifier)30150
762557 (Qualifier)--
This compound 765234 (Quantifier)30150
765206 (Qualifier)--
765560 (Qualifier)--

Data Presentation

The method was validated according to the US Food and Drug Administration guidelines.[6]

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 0.01 - 2.5 ng/mL
Correlation Coefficient (r²) ≥ 0.9955
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[6][9] or 0.025 ng/mL[10]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC < 12.35%< 10.74%-8.52% to 1.19%-6.78% to -1.92%
Mid QC < 9.9%< 9.9%98.3% to 105.3%98.3% to 105.3%
High QC < 9.9%< 9.9%98.3% to 105.3%98.3% to 105.3%

Data compiled from multiple sources.[6][9][10]

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 81%
Matrix Effect Minimal

Data compiled from a representative study.[10]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_addition Add Acetonitrile with Formic Acid & this compound (200 µL) plasma->is_addition vortex Vortex is_addition->vortex centrifuge Centrifuge (20,800 g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometry Detection (MRM Mode) chromatography->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for Trabectedin quantification.

trabectedin_moa cluster_dna DNA Interaction cluster_cellular Cellular Consequences cluster_tme Tumor Microenvironment Modulation trabectedin Trabectedin dna_binding Binds to Minor Groove of DNA (Guanine N2 Position) trabectedin->dna_binding tam_reduction Reduction of Tumor-Associated Macrophages (TAMs) trabectedin->tam_reduction cytokine_inhibition Inhibition of Cytokine & Chemokine Secretion trabectedin->cytokine_inhibition dna_damage DNA Helix Bending & Single/Double-Strand Breaks dna_binding->dna_damage transcription_inhibition Inhibition of Transcription Factors dna_damage->transcription_inhibition dna_repair_inhibition Interference with DNA Repair Pathways (e.g., TC-NER, HRR) dna_damage->dna_repair_inhibition apoptosis Induction of Apoptosis transcription_inhibition->apoptosis dna_repair_inhibition->apoptosis

Caption: Simplified signaling pathway of Trabectedin's mechanism of action.

References

Application Notes and Protocols for Trabectedin-d3 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Trabectedin-d3 solutions for research and bioanalytical applications. This compound is the deuterated form of Trabectedin (B1682994), an antineoplastic agent, and is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Solution Preparation and Storage Conditions

The following table summarizes the key parameters for the preparation and storage of this compound solutions.

Solution Type Parameter Value Details and Recommendations
This compound Stock Solution SolventDimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended.
Concentration100 µg/mLPrepare gravimetrically for highest accuracy.
Short-Term Storage-20°C for up to 1 monthStore in tightly sealed vials to prevent moisture absorption.[1]
Long-Term Storage-80°C for up to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.
This compound Working Internal Standard (IS) Solution DiluentAcetonitrile/Water/Formic Acid (70:30:0.1, v/v/v)The final concentration is typically in the ng/mL range.
Concentration100 ng/mLThis concentration may need to be optimized based on the specific analytical method and expected analyte concentration range.
Storage-30°CIt is recommended to prepare this solution fresh or validate its stability for the intended period of use.
Trabectedin Calibration Standards DiluentAcetonitrile/Water/Formic Acid (70:30:0.1, v/v/v)Prepared from a non-deuterated Trabectedin stock solution.
Concentration Range0.01 - 2.5 ng/mLA typical 8-point calibration curve for bioanalytical methods.[2][3]
StoragePrepared fresh for each analytical runTo ensure accuracy, it is best practice to prepare calibration standards fresh daily.
Reconstituted Trabectedin (for stability reference) SolventSterile Water for InjectionResults in a 0.05 mg/mL solution.[4]
Stability (Refrigerated)≥ 99% recovery for at least 21 days at 2-8°C[4]
Diluted Trabectedin Solution (for stability reference) Diluent0.9% Sodium Chloride or 5% Dextrose in Water
StabilityStable for up to 30 hours at room temperature or under refrigeration[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 µg/mL)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh a suitable amount of this compound powder using an analytical balance.

  • Quantitatively transfer the weighed powder to a Class A volumetric flask.

  • Add a small amount of DMSO to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Once fully dissolved, bring the solution to the final volume with DMSO.

  • Mix the solution thoroughly by inverting the flask multiple times.

  • Aliquot the stock solution into single-use amber glass vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Preparation of this compound Working Internal Standard (IS) Solution (100 ng/mL)

Materials:

  • This compound Stock Solution (100 µg/mL in DMSO)

  • Acetonitrile, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid, LC-MS grade

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare the diluent by mixing acetonitrile, ultrapure water, and formic acid in a 70:30:0.1 volume ratio.

  • Allow the this compound stock solution to equilibrate to room temperature.

  • Perform a serial dilution of the stock solution to achieve the final working concentration of 100 ng/mL. For example, a 1:1000 dilution can be performed in two steps (e.g., 10 µL of stock into 990 µL of diluent, then 100 µL of this intermediate into 900 µL of diluent).

  • Vortex the working solution to ensure homogeneity.

  • This working IS solution is now ready to be added to samples and calibration standards.

  • Store the working solution at -30°C. It is recommended to prepare this solution fresh or to validate its stability if stored for an extended period.[2]

Protocol 3: Preparation of Trabectedin Calibration Curve Standards (0.01 to 2.5 ng/mL)

Materials:

  • Trabectedin (non-deuterated) Stock Solution (e.g., 100 µg/mL in DMSO)

  • Acetonitrile/Water/Formic Acid (70:30:0.1, v/v/v) diluent

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare a series of working solutions of Trabectedin by serially diluting the stock solution with the diluent.

  • From these working solutions, prepare the calibration standards to cover the desired concentration range (e.g., 0.01, 0.025, 0.05, 0.1, 0.25, 0.5, 1.0, and 2.5 ng/mL).[2][3]

  • Each calibration standard should be prepared by spiking the appropriate amount of Trabectedin working solution into a blank matrix (e.g., drug-free plasma) that is representative of the study samples.

  • Add a consistent volume of the this compound working IS solution (100 ng/mL) to each calibration standard and quality control (QC) sample.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot_stock Aliquot for Storage dissolve->aliquot_stock thaw_stock Thaw Stock Solution aliquot_stock->thaw_stock Transfer to use dilute Serially Dilute in Acetonitrile/Water/Formic Acid thaw_stock->dilute store_working Store Working Solution dilute->store_working

Caption: Workflow for the preparation of this compound stock and working solutions.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound IS sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration (Analyte and IS) detection->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Bioanalytical workflow using this compound as an internal standard.

References

Application Note: Quantification of Trabectedin and Trabectedin-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and robust quantification of Trabectedin (B1682994) and its deuterated internal standard, Trabectedin-d3, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method, employing a simple protein precipitation step followed by Hydrophilic Interaction Liquid Chromatography (HILIC), is suitable for high-throughput pharmacokinetic studies in clinical research. Multiple Reaction Monitoring (MRM) is utilized for the specific detection and quantification of the analytes.

Introduction

Trabectedin is an antineoplastic agent originally isolated from the marine tunicate Ecteinascidia turbinata and is now produced synthetically.[1] It is indicated for the treatment of advanced soft tissue sarcoma and platinum-sensitive recurrent ovarian cancer.[1] Trabectedin's unique mechanism of action involves binding to the minor groove of DNA, which leads to a cascade of events that interfere with transcription factors, DNA repair pathways, and ultimately result in cancer cell death.[1][2] Given its potent activity and the low concentrations found in plasma, a highly sensitive and specific analytical method is crucial for pharmacokinetic and pharmacodynamic investigations.[1] This document outlines a validated LC-MS/MS method for the determination of Trabectedin in human plasma.

Experimental

Materials and Reagents
  • Trabectedin analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Analytical Column: Acquity BEH Amide (2.1 × 100 mm, 1.7 μm) or equivalent[3]

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing 1% formic acid and the internal standard (this compound) at a concentration of 0.1 ng/mL.[4][5]

  • Vortex the mixture thoroughly.

  • Centrifuge at 20,800 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 3 µL of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Acquity BEH Amide (2.1 × 100 mm, 1.7 μm)[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min[3]
Initial Conditions 80% B[3]
Gradient An organic solvent gradient is used to separate the analyte.[3]
Column Temperature Not specified
Injection Volume 3 µL[4]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Not specified
Source Temperature Optimized for maximum signal
Drying Gas Temp Optimized for maximum signal
MRM Transitions

The following MRM transitions are monitored for the quantification and confirmation of Trabectedin and its internal standard, this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
Trabectedin 762234Quantifier [1][3][4]
Trabectedin762206Qualifier[1]
Trabectedin762557Qualifier[1]
This compound 765234Quantifier [1][3][4]
This compound765206Qualifier[1]
This compound765560Qualifier[1]

Results and Discussion

This HILIC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Trabectedin in human plasma. The lower limit of quantification (LLOQ) achieved is 0.01 ng/mL, with a linear range up to 2.5 ng/mL.[3] The simple sample preparation procedure allows for a fast turnaround time, making it suitable for high-throughput analysis in clinical pharmacokinetic studies.[1]

Trabectedin's Mechanism of Action

Trabectedin exerts its anticancer effects through a multi-faceted mechanism.[2] It binds to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues.[2] This interaction bends the DNA helix and interferes with DNA repair pathways, particularly the transcription-coupled nucleotide excision repair (TC-NER) system.[6] This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[2][7] Furthermore, Trabectedin modulates the tumor microenvironment by reducing the number of tumor-associated macrophages and inhibiting the secretion of inflammatory cytokines and chemokines.[2][7]

Trabectedin_Mechanism_of_Action cluster_0 Trabectedin Action on DNA cluster_1 Cellular Consequences cluster_2 Tumor Microenvironment Modulation Trabectedin Trabectedin DNA_Minor_Groove DNA Minor Groove Trabectedin->DNA_Minor_Groove TAMs Tumor-Associated Macrophages Trabectedin->TAMs Reduces Cytokine_Secretion Inhibition of Cytokine/ Chemokine Secretion Trabectedin->Cytokine_Secretion DNA_Adduct DNA Adduct Formation (Guanine Alkylation) DNA_Minor_Groove->DNA_Adduct DNA_Bending DNA Helix Bending DNA_Adduct->DNA_Bending TC_NER_Inhibition Inhibition of TC-NER Pathway DNA_Bending->TC_NER_Inhibition DSB_Formation Double-Strand Break Formation TC_NER_Inhibition->DSB_Formation Cell_Cycle_Arrest Cell Cycle Arrest DSB_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Trabectedin's mechanism of action.

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of Trabectedin in human plasma.

Trabectedin_Workflow Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis (HILIC-MRM) Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Analytical workflow for Trabectedin quantification.

References

Bioanalytical Method Development for Trabectedin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trabectedin (B1682994) (Yondelis®) is a marine-derived antineoplastic agent with a unique mechanism of action, approved for the treatment of advanced soft tissue sarcoma and platinum-sensitive recurrent ovarian cancer.[1][2] Its therapeutic efficacy is attributed to its ability to bind to the minor groove of DNA, leading to a cascade of events that disrupt DNA repair pathways, interfere with transcription factors, and ultimately induce cell cycle arrest and apoptosis.[3][4][5] Given its potent cytotoxic activity and narrow therapeutic window, the development of sensitive and robust bioanalytical methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution in various biological matrices.

This document provides detailed application notes and protocols for the quantitative determination of Trabectedin in biological samples, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which has emerged as the gold standard for its bioanalysis.[6]

Mechanism of Action: A Multi-faceted Approach

Trabectedin exerts its anticancer effects through a complex mechanism of action that goes beyond simple DNA alkylation.[3] Key aspects include:

  • DNA Minor Groove Binding: Trabectedin covalently binds to the N2 position of guanine (B1146940) in the minor groove of the DNA. This interaction causes a distinct bending of the DNA helix towards the major groove.[3]

  • Interference with DNA Repair: The Trabectedin-DNA adduct is recognized by the Nucleotide Excision Repair (NER) pathway. However, instead of being repaired, the presence of the drug stalls the NER machinery, leading to the formation of lethal DNA double-strand breaks.[5][7] It also impacts the Homologous Recombination Repair (HRR) pathway.[5]

  • Transcription Inhibition: The distortion of the DNA structure interferes with the binding of transcription factors, leading to the modulation of gene expression.[8]

  • Modulation of the Tumor Microenvironment: Trabectedin has been shown to affect the tumor microenvironment by reducing the number of tumor-associated macrophages (TAMs) and inhibiting the secretion of inflammatory cytokines and chemokines.[4]

Below is a diagram illustrating the key signaling pathways involved in Trabectedin's mechanism of action.

Trabectedin_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to TAMs Tumor-Associated Macrophages (TAMs) Trabectedin->TAMs Reduces Cytokines Inflammatory Cytokines & Chemokines Trabectedin->Cytokines Inhibits Secretion Adduct Trabectedin-DNA Adduct DNA->Adduct Forms NER Nucleotide Excision Repair (NER) Pathway Adduct->NER Recognized by Transcription Transcription Factors Adduct->Transcription Interferes with DSB Double-Strand Breaks NER->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces GeneExpression Altered Gene Expression Transcription->GeneExpression Results in

Figure 1: Trabectedin's Mechanism of Action.

Bioanalytical Method: LC-MS/MS

The quantification of Trabectedin in biological matrices is challenging due to its low administered doses and extensive distribution. LC-MS/MS offers the required sensitivity and selectivity for accurate measurement.

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of Trabectedin from the biological matrix. The choice of method depends on the sample volume, required cleanliness, and throughput.

Protocol 1: Protein Precipitation (for Plasma)

This method is rapid and suitable for high-throughput analysis.

  • To 50 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., d3-labeled Trabectedin).[9][10]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 20,800 g for 10 minutes at 4°C.[9][10]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) (for Plasma and Tissue Homogenates)

SPE provides a cleaner extract, which can improve assay robustness and reduce matrix effects.

  • Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the pre-treated sample (e.g., plasma diluted with an appropriate buffer).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Trabectedin with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

The following diagram outlines the general experimental workflow for Trabectedin bioanalysis.

Bioanalytical_Workflow cluster_workflow Bioanalytical Workflow for Trabectedin Sample Biological Sample (Plasma, Tissue Homogenate) Preparation Sample Preparation Sample->Preparation LC Liquid Chromatography (LC) Preparation->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification Data->Quantification

Figure 2: Experimental Workflow for Trabectedin Bioanalysis.
Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) have both been successfully employed for the separation of Trabectedin.

Protocol 3: HILIC Method

This method offers the advantage of direct injection of the protein precipitation supernatant.[11]

  • Column: Acquity BEH Amide (2.1 x 100 mm, 1.7 µm)[11]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water

  • Flow Rate: 0.2 mL/min[11]

  • Gradient: A gradient is typically used to elute the analyte.[11]

  • Injection Volume: 3 µL[9]

Protocol 4: RPLC Method

  • Column: Zorbax SB, C18 (150 x 4.6 mm, 3.5 µm)[12]

  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 70:30 (v/v)[12]

  • Flow Rate: 0.8 mL/min[12]

  • Detection Wavelength (UV): 215 nm[12]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • MRM Transitions:

    • Trabectedin: m/z 762 → 234[2][11]

    • Trabectedin-d3 (Internal Standard): m/z 765 → 234[2][11]

Method Validation Parameters

A summary of typical validation parameters for a Trabectedin LC-MS/MS assay is presented in the table below.

ParameterTypical Value/RangeReference
Linearity Range 0.01 - 2.5 ng/mL[11]
0.10 - 3.00 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[11]
0.10 ng/mL[1]
Intra-day Precision (RSD%) < 12.35%[11]
6.0 - 8.2%[1]
Inter-day Precision (RSD%) < 12.35%[11]
6.0 - 8.2%[1]
Intra-day Accuracy (RE%) 1.19% to 8.52%[11]
97.0 - 102.6%[1]
Inter-day Accuracy (RE%) 1.19% to 8.52%[11]
97.0 - 102.6%[1]
Recovery Not explicitly stated, but method validated[1]

Pharmacokinetic Data

The developed bioanalytical methods have been successfully applied to characterize the pharmacokinetic profile of Trabectedin in cancer patients.

Pharmacokinetic ParameterValuePatient Population/DosingReference
Clearance HighAdvanced solid malignancies[13][14]
Volume of Distribution LargeAdvanced solid malignancies[13][14]
Terminal Half-life LongAdvanced solid malignancies[13][14]
Mean AUC₀₋₄₈ 33.2 ± 11.2 ng·h/mLMetastatic soft tissue sarcoma, 1.5 mg/m² 24h infusion[9]
Mean Cₘₐₓ 1.2 ng/mLMetastatic soft tissue sarcoma, 1.5 mg/m² 24h infusion[9]

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, specificity, and throughput for the reliable quantification of Trabectedin in biological samples. These protocols and data serve as a valuable resource for researchers and clinicians involved in the development and clinical application of this important anticancer agent. The detailed understanding of its mechanism of action and pharmacokinetics, facilitated by robust bioanalytical methods, is essential for optimizing its therapeutic use and improving patient outcomes.

References

Application Notes and Protocols for Trabectedin-d3 in Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Trabectedin-d3 as an internal standard in preclinical and clinical pharmacokinetic (PK) assays for the anticancer agent Trabectedin (B1682994).

Introduction

Trabectedin is a marine-derived antineoplastic agent used in the treatment of advanced soft tissue sarcoma and ovarian cancer.[1] Accurate quantification of Trabectedin in biological matrices is crucial for understanding its pharmacokinetic profile, which is characterized by high clearance, a long terminal half-life, and a large volume of distribution.[2] Due to the low concentrations of Trabectedin found in plasma, highly sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for its determination.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the assay.

Mechanism of Action of Trabectedin

Trabectedin exerts its cytotoxic effects through a unique mechanism of action. It binds to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues.[1][4] This interaction bends the DNA helix towards the major groove, interfering with DNA repair pathways, particularly the transcription-coupled nucleotide excision repair (TC-NER) system.[4][5] This disruption leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][6] Furthermore, Trabectedin has been shown to modulate the tumor microenvironment by affecting immune cells like tumor-associated macrophages (TAMs) and inhibiting the production of inflammatory cytokines and chemokines.[4][6][7]

Trabectedin_Signaling_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to Guanine TAMs Tumor-Associated Macrophages (TAMs) Trabectedin->TAMs Selective Cytotoxicity Cytokines Pro-inflammatory Cytokines & Chemokines Trabectedin->Cytokines Inhibition of Production DNA_Adduct Trabectedin-DNA Adduct DNA->DNA_Adduct TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA_Adduct->TC_NER Inhibition HRR Homologous Recombination Repair (HRR) DNA_Adduct->HRR Inhibition DNA_Damage DNA Double-Strand Breaks DNA_Adduct->DNA_Damage Induction TC_NER->DNA_Damage HRR->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of Trabectedin's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated bioanalytical methods for the quantification of Trabectedin in human plasma using this compound as an internal standard.

Table 1: Bioanalytical Method Parameters

ParameterMethod 1Method 2
Analytical Technique HILIC-MS/MS[8]HPLC-MS/MS[9]
Internal Standard This compound[8]Deuterated Trabectedin[9]
Matrix Human Plasma[8]Human Plasma[9]
Linearity Range 0.01 - 2.5 ng/mL[8]0.025 - 1.0 ng/mL[9]
LLOQ 0.01 ng/mL[8]0.025 ng/mL[9]
**Correlation Coefficient (R²) **≥ 0.9955[9]Not explicitly stated, but linearity is confirmed[8]

Table 2: Assay Performance Characteristics

ParameterMethod 1Method 2
Intra-day Precision (%RSD) < 12.35%[8]< 9.9%[9]
Inter-day Precision (%RSD) < 12.35%[8]< 9.9%[9]
Intra-day Accuracy (%RE) 1.19% to 8.52%[8]98.3% to 105.3%[9]
Inter-day Accuracy (%RE) 1.19% to 8.52%[8]98.3% to 105.3%[9]
Extraction Recovery Not explicitly stated> 81%[9]

Table 3: Clinical Pharmacokinetic Parameters of Trabectedin

ParameterValue (Mean ± SD)RangeStudy Population
AUC₀₋₄₈ (ng·h/mL) 33.2 ± 11.2[10]12.7 - 63.4[10]40 metastatic soft tissue sarcoma patients[10]
Cₘₐₓ (ng/mL) 1.2[10]0.4 - 2.5[10]40 metastatic soft tissue sarcoma patients[10]
AUC/Dose (ng·h/mL·mg⁻¹) 13.6 ± 5.31[10]6.33 - 31.70[10]40 metastatic soft tissue sarcoma patients[10]
MRT (h) 18.0 ± 1.0[10]Not specified40 metastatic soft tissue sarcoma patients[10]

Experimental Protocols

The following are detailed protocols for the quantification of Trabectedin in human plasma using LC-MS/MS with this compound as an internal standard.

Protocol 1: HILIC-MS/MS Method

This protocol is based on a fast and sensitive method for Trabectedin determination in human plasma.[8]

1. Materials and Reagents:

  • Trabectedin and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 200 µL of ACN containing 0.1% FA and the internal standard (this compound) at a concentration of 0.1 ng/mL.[10]

  • Vortex the mixture vigorously.

  • Centrifuge at 20,800 g for 10 minutes at 4°C.[3][10]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3][10]

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: Acquity BEH Amide (2.1 × 100 mm, 1.7 µm)[8]

  • Mobile Phase A: Water with 0.1% FA[3]

  • Mobile Phase B: Acetonitrile with 0.1% FA[3]

  • Flow Rate: 0.2 mL/min[3][8]

  • Gradient: Start with 80% B, then apply a gradient to separate the analyte.[8]

  • Injection Volume: 3 µL[3][10]

  • MS System: Triple quadrupole mass spectrometer[8]

  • Ionization Mode: Positive electrospray ionization (ESI+)[3]

  • MRM Transitions:

    • Trabectedin: m/z 762 → 234[8][10]

    • This compound: m/z 765 → 234[8][10]

Protocol 2: HPLC-MS/MS Method

This protocol describes a rapid and specific method for Trabectedin quantification.[9]

1. Materials and Reagents:

2. Sample Preparation:

  • Add ammonium sulphate to the plasma sample.

  • Extract the analyte from human plasma with acidified methanol (0.1 M HCl).[9]

3. LC-MS/MS Conditions:

  • LC System: HPLC system

  • Column: Accucore XL C₁₈ (4 µm; 50 mm × 2.1 mm)[9]

  • Mobile Phase A: 10 mM CH₃COONH₄, pH 6.8[9]

  • Mobile Phase B: Methanol[9]

  • MS System: Mass spectrometer with electrospray ionization

  • Ionization Mode: Positive ion mode

  • SRM Transitions:

    • Trabectedin: [M-H₂O+H]⁺ m/z 744.4[9]

    • This compound (IS): [M-H₂O+H]⁺ m/z 747.5[9]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of Trabectedin in plasma samples.

Experimental_Workflow cluster_sample_collection 1. Sample Collection & Handling cluster_sample_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data_processing 4. Data Processing & Analysis A Collect whole blood in EDTA tubes B Centrifuge at 4°C to separate plasma A->B C Store plasma at -80°C until analysis B->C D Thaw plasma samples C->D E Spike with this compound (Internal Standard) D->E F Protein precipitation with acidified acetonitrile E->F G Centrifuge to pellet proteins F->G H Transfer supernatant to autosampler vial G->H I Inject sample into LC-MS/MS system H->I J Chromatographic separation I->J K Mass spectrometric detection (MRM/SRM) J->K L Peak integration and quantification K->L M Generate calibration curve L->M N Calculate Trabectedin concentration M->N O Pharmacokinetic analysis N->O

Figure 2: Bioanalytical workflow for Trabectedin quantification in plasma.

References

Application Notes and Protocols for the Extraction of Trabectedin from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the efficient extraction of the anticancer agent Trabectedin (B1682994) (Yondelis®) from various biological matrices. The methodologies outlined are essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioanalytical research.

Overview of Trabectedin Extraction

Trabectedin is a potent tetrahydroisoquinoline alkaloid originally derived from the marine tunicate Ecteinascidia turbinata. Its complex chemical structure necessitates robust and optimized extraction procedures to ensure accurate quantification in biological samples. The choice of extraction method is highly dependent on the biological matrix and the subsequent analytical technique, which is typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Commonly employed extraction techniques for Trabectedin include:

  • Protein Precipitation (PPT): A rapid and straightforward method for plasma and serum samples.

  • Liquid-Liquid Extraction (LLE): A versatile technique applicable to various matrices, offering good sample cleanup.

  • Solid-Phase Extraction (SPE): Provides excellent sample purification and concentration, suitable for complex matrices and when high sensitivity is required.

Quantitative Data Summary

The efficiency of Trabectedin extraction varies depending on the biological matrix and the chosen protocol. The following tables summarize the reported extraction recovery data from various studies.

Table 1: Extraction Efficiency of Trabectedin from Human Plasma

Extraction MethodReagentsMean Recovery (%)Analytical MethodReference
Protein PrecipitationAcetonitrile (B52724) with 0.1% formic acidNot explicitly reported, but method validatedHILIC-MS/MS[1]
Liquid-Liquid ExtractionAcidified methanol (B129727) (0.1 M HCl) after ammonium (B1175870) sulphate addition>81%HPLC-MS/MS[2]
Solid-Phase ExtractionOasis HLB cartridgesHigh (exact % not stated)LC-MS/MSNot specified in abstracts

Table 2: Excretion of Trabectedin and its Metabolites in Human Urine and Feces

Excretory RouteUnchanged Trabectedin (% of Dose)Total Radioactivity (% of Dose)NotesReference
Feces< 1%~55.5%Major route of excretion for metabolites.[3]
Urine< 1%~5.9%Minor route of excretion.[3]

Note: Specific extraction recovery percentages for urine and feces are not well-documented in the reviewed literature. The data presented reflects the overall excretion of the drug and its metabolites.

Experimental Protocols

The following are detailed protocols for the extraction of Trabectedin from various biological matrices.

Protocol 1: Protein Precipitation for Trabectedin Extraction from Human Plasma

This protocol is adapted from a validated HILIC-MS/MS method and is suitable for rapid sample processing.[1]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., deuterated Trabectedin)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Aliquoting:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add a known amount of the internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. The 1:3 ratio of plasma to ACN is crucial for efficient protein precipitation.

  • Vortexing:

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the supernatant without disturbing the protein pellet.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Trabectedin from Human Plasma

This protocol is based on a validated HPLC-MS/MS method and offers a higher degree of sample cleanup compared to PPT.[2]

Materials:

  • Human plasma samples

  • Ammonium sulphate

  • Methanol (MeOH), HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Internal Standard (IS) solution

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Allow plasma samples to thaw to room temperature and vortex.

  • Aliquoting and IS Spiking:

    • To 500 µL of plasma in a 15 mL centrifuge tube, add the internal standard.

  • Salting Out:

    • Add a saturating amount of ammonium sulphate to the plasma sample. This step aids in the separation of the organic and aqueous phases.

  • Extraction:

    • Add 4 mL of acidified methanol (0.1 M HCl) to the tube.

    • Vortex vigorously for 1 minute to facilitate the extraction of Trabectedin into the methanol phase.

  • Phase Separation:

    • Centrifuge the tubes at 4,000 x g for 10 minutes to separate the layers.

  • Supernatant Transfer:

    • Carefully transfer the upper methanolic layer to a new tube.

  • Evaporation:

    • Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE) for Trabectedin from Human Plasma (General Guideline)

This protocol provides a general framework for developing an SPE method for Trabectedin from plasma, as specific detailed protocols are often proprietary. Oasis HLB cartridges are commonly used for such applications.

Materials:

  • Human plasma samples

  • Oasis HLB SPE cartridges

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS) solution

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw and vortex plasma samples.

    • To 500 µL of plasma, add the internal standard.

    • Dilute the plasma with 500 µL of 2% phosphoric acid in water to reduce protein binding and improve retention on the SPE sorbent.

  • Cartridge Conditioning:

    • Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Follow with a second wash using 1 mL of 20% methanol in water to remove more interferences without eluting the analyte.

  • Elution:

    • Elute Trabectedin from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 4: Extraction of Trabectedin from Solid Tissue (General Guideline)

This protocol is a general guideline for the extraction of Trabectedin from solid tissue, such as tumor biopsies. It requires thorough homogenization to release the drug from the tissue matrix.

Materials:

  • Tissue sample (e.g., tumor biopsy)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • Accurately weigh the frozen tissue sample.

    • On ice, mince the tissue into small pieces using a sterile scalpel.

  • Homogenization:

    • Transfer the minced tissue to a homogenization tube containing a volume of cold PBS (e.g., 1:4 w/v).

    • Add the internal standard.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to prevent degradation.

  • Protein Precipitation/Extraction:

    • Add a 3-fold volume of cold acetonitrile to the tissue homogenate.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the tissue debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a clean tube for further processing (e.g., evaporation and reconstitution) before LC-MS/MS analysis.

Visualization of Key Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the mechanism of action of Trabectedin.

Extraction_Workflow cluster_plasma Plasma Sample cluster_ppt Protein Precipitation cluster_analysis Analysis p1 Thaw & Vortex p2 Aliquot & Add IS p1->p2 ppt1 Add Cold ACN/FA p2->ppt1 ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 a1 Collect Supernatant ppt3->a1 a2 LC-MS/MS Analysis a1->a2

Caption: Workflow for Trabectedin extraction from plasma via protein precipitation.

Trabectedin_MOA Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds Adduct Trabectedin-DNA Adduct DNA->Adduct TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Adduct->TC_NER Stalls DSB Double-Strand Breaks (DSBs) TC_NER->DSB Leads to HR Homologous Recombination (HR) Repair DSB->HR Repaired by Apoptosis Apoptosis DSB->Apoptosis Induces HR->Apoptosis Deficiency enhances

Caption: Mechanism of action of Trabectedin involving DNA repair pathways.

Trabectedin_Metabolism Trabectedin Trabectedin CYP3A4 CYP3A4 Trabectedin->CYP3A4 Metabolites Oxidative Metabolites (e.g., N-demethylated, hydroxylated) CYP3A4->Metabolites Metabolizes Excretion Biliary/Fecal Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of Trabectedin via CYP3A4.

Concluding Remarks

The successful quantification of Trabectedin in biological matrices is fundamental to understanding its clinical pharmacology. The protocols provided herein offer robust starting points for researchers. It is imperative that any method be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure data quality and reliability in a research or clinical setting. Further research is warranted to establish standardized, high-recovery extraction methods for Trabectedin in less-studied matrices such as solid tissues, urine, and feces.

References

Revolutionizing Trabectedin Sample Processing: An Application Note on Liquid Handling and Automation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AVIANO, Italy – [Current Date] – In a significant step forward for oncological research and drug development, detailed application notes and protocols have been released today, outlining the use of automated liquid handling systems for the processing of Trabectedin samples. These guidelines are designed to assist researchers, scientists, and drug development professionals in achieving higher throughput, improved reproducibility, and enhanced safety when working with this potent anticancer agent.

Trabectedin, a marine-derived antineoplastic drug, is a cornerstone in the treatment of soft tissue sarcomas and ovarian cancer.[1] Its complex molecular structure and mechanism of action necessitate precise and reliable sample preparation for pharmacokinetic studies, therapeutic drug monitoring, and further research. The introduction of automation into these workflows addresses the inherent challenges of manual processing, such as variability, potential for human error, and exposure to cytotoxic compounds.

This document provides a comprehensive overview of automated sample processing for Trabectedin, from initial sample reception to final analysis-ready plates. It includes detailed experimental protocols for automated Solid-Phase Extraction (SPE), a critical step for purifying and concentrating Trabectedin from complex biological matrices. Furthermore, it presents a quantitative comparison of manual versus automated processing, highlighting the significant gains in efficiency and data quality.

The Advantages of Automation in Trabectedin Sample Processing

Manual sample preparation is often a bottleneck in laboratory workflows, being both time-consuming and prone to variability between analysts.[2] Automated liquid handling systems, such as the Tecan Freedom EVO® or the Hamilton Microlab STAR™, offer a robust solution to these challenges.[3] Key benefits include:

  • Increased Throughput: Automation significantly reduces the time required to process large batches of samples. A semi-automated 96-well liquid-liquid extraction, for instance, can be completed in 1.5 hours, compared to 4 hours for a manual approach.[4]

  • Enhanced Reproducibility and Precision: Robotic systems minimize human error, leading to greater consistency and lower coefficients of variation (CV%) in analytical results.[5] Automated systems can achieve a CV of less than 5% for reproducibility.[6]

  • Improved Accuracy: The precise liquid handling capabilities of automated platforms ensure accurate dispensing of reagents and samples, which is crucial for reliable quantification of Trabectedin.[7]

  • Reduced Risk of Contamination and Exposure: Enclosed automated systems provide a controlled environment that minimizes the risk of sample cross-contamination and protects laboratory personnel from exposure to cytotoxic drugs like Trabectedin.[8]

Quantitative Data Summary: Manual vs. Automated Trabectedin Sample Processing

The following tables summarize the performance metrics of manual versus automated sample processing for Trabectedin, based on data from studies on similar cytotoxic compounds and general principles of laboratory automation.

Parameter Manual Processing Automated Processing Reference
Sample Throughput (96-well plate) 4 - 6 hours1.5 - 2.5 hours[4]
Hands-on Time (96-well plate) 2 - 3 hours15 - 30 minutes[9]
Reproducibility (CV%) 10 - 15%< 5%[6]
Accuracy (Bias %) ± 10 - 20%± 5 - 10%[10]
Recovery Rate 80 - 95%90 - 105%[11]

Table 1: Comparison of Processing Time and Throughput

Parameter Manual Processing Automated Processing Reference
Precision (CV%) - Intra-day 5 - 10%< 3%[12]
Precision (CV%) - Inter-day 8 - 15%< 5%[12]
Accuracy (% Recovery) 85 - 110%95 - 105%[11]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.025 ng/mL[12]

Table 2: Comparison of Analytical Performance

Experimental Protocols

Automated Solid-Phase Extraction (SPE) of Trabectedin from Human Plasma

This protocol is designed for an automated liquid handling platform equipped with a positive pressure or vacuum manifold for 96-well SPE plates.

Materials:

  • Human plasma samples

  • Trabectedin analytical standards and internal standard (IS)

  • SPE Plate (e.g., Oasis HLB µElution Plate)

  • Reagent grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Automated liquid handler (e.g., Tecan Freedom EVO®, Hamilton Microlab STAR™)

  • 96-well collection plates

Protocol Steps:

  • Plate Preparation: Place the 96-well SPE plate and collection plates on the deck of the automated liquid handler.

  • Reagent Preparation: Fill reagent troughs with the required solvents (methanol, water, elution solvent).

  • Sample Pre-treatment:

    • The liquid handler pipettes 100 µL of each plasma sample into a 96-well pre-treatment plate.

    • Add 10 µL of the internal standard solution to each well.

    • Add 200 µL of 4% phosphoric acid in water to each well to precipitate proteins.

    • Mix the samples by repeated aspiration and dispensing.

  • SPE Plate Conditioning:

    • The liquid handler adds 200 µL of methanol to each well of the SPE plate.

    • Apply positive pressure or vacuum to pass the solvent through the sorbent.

    • Add 200 µL of water to each well and apply pressure/vacuum.

  • Sample Loading:

    • The liquid handler transfers the pre-treated samples to the conditioned SPE plate.

    • Apply low pressure/vacuum to slowly load the entire sample onto the sorbent.

  • Washing:

    • Add 200 µL of 5% methanol in water to each well to wash away impurities.

    • Apply pressure/vacuum.

    • Repeat the wash step with 200 µL of water.

  • Elution:

    • Place a clean 96-well collection plate under the SPE plate.

    • Add 50 µL of elution solvent (e.g., acetonitrile with 0.1% formic acid) to each well.

    • Apply low pressure/vacuum to elute Trabectedin.

    • Repeat the elution step.

  • Post-Elution: The collection plate containing the purified Trabectedin samples is ready for evaporation and reconstitution for LC-MS/MS analysis.

Manual Solid-Phase Extraction (SPE) of Trabectedin from Human Plasma

Materials:

  • Same as the automated protocol, with the substitution of manual pipettes and a manual vacuum manifold.

Protocol Steps:

  • Sample Pre-treatment:

    • Manually pipette 100 µL of each plasma sample into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex each tube to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

  • SPE Plate Conditioning:

    • Place the SPE plate on the vacuum manifold.

    • Manually add 200 µL of methanol to each well and apply vacuum.

    • Manually add 200 µL of water to each well and apply vacuum.

  • Sample Loading:

    • Manually load the supernatant from the pre-treated samples onto the conditioned SPE plate.

    • Apply low vacuum to slowly load the samples.

  • Washing:

    • Manually add 200 µL of 5% methanol in water to each well and apply vacuum.

    • Manually add 200 µL of water to each well and apply vacuum.

  • Elution:

    • Place a clean collection plate in the manifold.

    • Manually add 50 µL of elution solvent to each well.

    • Apply low vacuum to elute.

    • Repeat the elution step.

  • Post-Elution: The samples are ready for further processing.

Visualizing the Workflow and Mechanism of Action

To better illustrate the advantages of automation and the biological impact of Trabectedin, the following diagrams have been generated.

G cluster_manual Manual Workflow cluster_automated Automated Workflow M1 Sample Pre-treatment (Manual Pipetting) M2 SPE Plate Conditioning (Manual Pipetting) M1->M2 M3 Sample Loading (Manual) M2->M3 M4 Washing (Manual Pipetting) M3->M4 M5 Elution (Manual Pipetting) M4->M5 End End: Analysis-Ready Samples M5->End A1 Sample Pre-treatment (Robotic Pipetting) A2 SPE Plate Conditioning (Robotic Pipetting) A1->A2 A3 Sample Loading (Automated) A2->A3 A4 Washing (Robotic Pipetting) A3->A4 A5 Elution (Robotic Pipetting) A4->A5 A5->End Start Start: Plasma Samples Start->M1 Start->A1

Fig 1. Comparison of Manual vs. Automated Workflow

G Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to Guanine TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway DNA->TC_NER Forms Adduct, Recognized by RNA_Pol_II RNA Polymerase II Stall TC_NER->RNA_Pol_II Initiates XPG_inhibition Inhibition of XPG Nuclease RNA_Pol_II->XPG_inhibition Leads to SSB Single-Strand Breaks (SSBs) XPG_inhibition->SSB Prevents Repair, Causes DSB Double-Strand Breaks (DSBs) SSB->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Fig 2. Trabectedin's Signaling Pathway

Conclusion

The adoption of automated liquid handling systems for Trabectedin sample processing offers a clear path towards more efficient, reliable, and safer laboratory practices. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers seeking to optimize their workflows. By embracing automation, the scientific community can accelerate the pace of research and development for this critical anticancer therapeutic. The unique mechanism of Trabectedin, which involves the derailing of the TC-NER pathway to induce DNA breaks in highly transcribed genes, underscores the importance of precise and reproducible experimental conditions that are best achieved through automation.[13][14]

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects in Trabectedin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in addressing matrix effects during the bioanalysis of Trabectedin (B1682994). Our aim is to offer practical guidance to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Trabectedin analysis?

A1: Matrix effects are the alteration of the ionization efficiency of Trabectedin by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification of Trabectedin.[2]

Q2: What are the common sources of matrix effects in Trabectedin bioanalysis from biological samples?

A2: In biological matrices such as plasma and serum, the most significant contributors to matrix effects are endogenous phospholipids (B1166683) from cell membranes.[3] Other potential sources include salts, proteins, metabolites, and any co-administered drugs.[4] The complexity of the biological sample matrix directly influences the severity of these effects.

Q3: How can I determine if my Trabectedin analysis is being affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of a standard Trabectedin solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for Trabectedin indicates the retention times at which matrix components are causing interference.[6]

  • Post-Extraction Spike: This quantitative method compares the response of Trabectedin in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration.[7] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.

Q4: Is the use of a deuterated internal standard for Trabectedin sufficient to overcome all matrix effects?

A4: While a stable isotope-labeled internal standard (SIL-IS), such as deuterated Trabectedin, is a crucial tool and can compensate for matrix effects to a large extent, it may not eliminate the issue entirely. Non-uniform matrix effects across different samples can still introduce variability. Therefore, it is essential to perform a thorough assessment of matrix effects during method development and validation.

Troubleshooting Guide

Problem: I am observing significant ion suppression for my Trabectedin signal.

Solution Workflow:

cluster_0 Troubleshooting Ion Suppression for Trabectedin Start Significant Ion Suppression Observed Optimize_SP Optimize Sample Preparation Start->Optimize_SP Initial Step Evaluate_Chroma Evaluate Chromatography Optimize_SP->Evaluate_Chroma If suppression persists Use_IS Utilize Stable Isotope-Labeled Internal Standard (SIL-IS) Evaluate_Chroma->Use_IS If co-elution is unavoidable Matrix_Matched Prepare Matrix-Matched Calibrators Use_IS->Matrix_Matched For highest accuracy End Matrix Effect Minimized Matrix_Matched->End

Caption: Decision tree for troubleshooting ion suppression in Trabectedin analysis.

Detailed Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a primary source of matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have variable recovery.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, leading to a significant reduction in matrix effects.[8] Mixed-mode or phospholipid removal SPE cartridges can be particularly effective.[8]

  • Evaluate and Optimize Chromatography: If ion suppression persists, chromatographic separation should be optimized to separate Trabectedin from co-eluting matrix components.

    • Change Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) can alter the elution profile of interfering compounds relative to Trabectedin.

    • Modify Mobile Phase: Adjusting the mobile phase composition, pH, or gradient profile can improve the separation of Trabectedin from matrix components.

    • Divert Flow: If the interfering components elute in a distinct region of the chromatogram, the LC flow can be diverted to waste during that time to prevent them from entering the mass spectrometer.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated Trabectedin (d3-Trabectedin), is highly recommended.[9] Since the SIL-IS has nearly identical chemical and physical properties to Trabectedin, it will be affected by matrix effects in a similar manner. By using the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement can be effectively compensated.

  • Prepare Matrix-Matched Calibrators: For the most accurate quantification, especially when a SIL-IS is not available, prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples. This helps to ensure that the calibrators and samples are affected by the matrix in the same way.

Data Presentation: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Matrix Effect Reduction Prone to significant matrix effects, especially from phospholipids.Generally provides a much cleaner extract, leading to a significant reduction in matrix effects.[8]
Analyte Recovery Can be high, but the extract is often "dirty."Recovery can be optimized and is often very consistent.
Selectivity Low selectivity.High selectivity can be achieved by choosing the appropriate sorbent and wash/elution solvents.
Method Development Time Minimal.More time-intensive to develop a robust method.
Recommendation Suitable for initial screening but not recommended for validated, quantitative bioanalysis of Trabectedin due to a high risk of matrix effects.Recommended for quantitative bioanalysis of Trabectedin to ensure accuracy and precision by minimizing matrix effects.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the extent of ion suppression or enhancement for Trabectedin in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Trabectedin standard solution

  • Deuterated Trabectedin (d3-Trabectedin) internal standard solution

  • Reconstitution solvent (matching the final mobile phase composition)

  • All necessary reagents for your chosen sample preparation method (e.g., PPT, SPE)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean tube, add a known amount of Trabectedin and d3-Trabectedin standard solution to the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final, clean extract, add the same amount of Trabectedin and d3-Trabectedin standard solution as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Add the same amount of Trabectedin and d3-Trabectedin standard solution to a blank matrix sample before starting the sample preparation procedure. Process this sample through the entire method.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Trabectedin and d3-Trabectedin.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF ≈ 1 indicates no significant matrix effect.

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Protocol: LC-MS/MS Parameters for Trabectedin Analysis

The following are example parameters and should be optimized for your specific instrumentation and experimental needs.

Liquid Chromatography:

  • Column: Accucore XL C18 (50 mm × 2.1 mm, 4 µm)[10]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8[10]

  • Mobile Phase B: Methanol[10]

  • Gradient: A suitable gradient to achieve good separation of Trabectedin from the matrix.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive[9]

  • MRM Transitions:

    • Trabectedin: m/z 762 → 234[9]

    • d3-Trabectedin (IS): m/z 765 → 234[9]

  • Ion Source Parameters: Optimize parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage for maximum signal intensity.[9]

Visualization of Key Processes

cluster_1 Workflow for Assessing Matrix Effects Sample_Collection Biological Sample Collection Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Collection->Sample_Prep Post_Spike Post-Extraction Spike with Trabectedin Sample_Prep->Post_Spike LC_MS_Analysis LC-MS/MS Analysis Post_Spike->LC_MS_Analysis Data_Analysis Calculate Matrix Factor LC_MS_Analysis->Data_Analysis Decision Matrix Effect Acceptable? Data_Analysis->Decision Method_Validation Proceed to Method Validation Decision->Method_Validation Yes Troubleshoot Troubleshoot and Re-evaluate Decision->Troubleshoot No

Caption: Workflow for the quantitative assessment of matrix effects.

References

Overcoming poor peak shape for Trabectedin and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape for Trabectedin (B1682994) and its internal standard during chromatographic analysis.

Troubleshooting Guide

Poor peak shape in the chromatographic analysis of Trabectedin and its internal standard can manifest as peak tailing, fronting, or splitting. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Trabectedin, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based columns (e.g., C18), leading to peak tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to approximately 3 will protonate the silanol groups, minimizing their interaction with the protonated basic sites of Trabectedin.[1] A phosphate (B84403) buffer is a suitable choice for maintaining a stable pH.

    • Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column will reduce the number of available free silanol groups.

    • Solution 3: Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be mindful of its potential to interfere with detection, especially with mass spectrometry.

  • Metal Chelation: The complex structure of Trabectedin contains multiple heteroatoms that may chelate with metal ions present in the HPLC system (e.g., stainless steel frits, tubing) or the sample matrix. This can result in peak tailing.

    • Solution 1: Use of a Chelating Agent: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and prevent their interaction with Trabectedin.[3][4]

    • Solution 2: In-situ Derivatization: In cases of severe and persistent tailing suspected to be from metal chelation, a pre-column derivatization step with an excess of a specific metal ion (e.g., iron (III) chloride) can form a single, stable complex, leading to a sharp, symmetrical peak.[3] This approach is particularly useful when other methods fail.

    • Solution 3: Use of Bio-inert or PEEK Hardware: Utilizing HPLC systems and columns with PEEK (polyether ether ketone) or other bio-inert materials can minimize contact with metal surfaces.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

  • Sample Overload: This is a common cause of peak fronting.

    • Solution: Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Collapse: A sudden or significant change in mobile phase composition or pressure can lead to the collapse of the stationary phase bed.

    • Solution: This is an irreversible issue, and the column will need to be replaced. Ensure that method parameters are within the column manufacturer's recommendations.

Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Possible Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (if recommended by the manufacturer) to dislodge the blockage. If this is unsuccessful, the frit or the entire column may need to be replaced. Using an in-line filter can help prevent this issue.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.

    • Solution: Ensure the sample solvent is miscible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.

  • Co-elution with an Impurity or Degradant: A peak may appear split if an impurity or a degradation product of Trabectedin co-elutes with the main peak.

    • Solution: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[5][6][7] This will help in developing a stability-indicating method where all potential degradants are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector can also help to identify co-eluting species.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Trabectedin to consider for HPLC method development?

A1: Trabectedin is a large, complex molecule with multiple basic nitrogen atoms, giving it a pKa (strongest basic) of around 7.2.[8] This means its ionization state is highly dependent on the mobile phase pH. It also has limited water solubility. These factors are critical in selecting the appropriate mobile phase pH and composition to achieve good peak shape and retention.

Q2: What type of internal standard is recommended for Trabectedin analysis?

A2: A stable isotope-labeled (SIL) internal standard, such as deuterated Trabectedin, is the ideal choice.[9] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation, which helps to accurately compensate for matrix effects and variability. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and stability can be used.

Q3: My internal standard peak shape is poor, but the Trabectedin peak is acceptable. What should I do?

A3: First, verify that the internal standard is pure and has not degraded. If the internal standard is a structural analog, it may have different susceptibilities to the issues affecting Trabectedin. Apply the same troubleshooting principles as for Trabectedin, considering its specific chemical properties. If the issue persists, it may be necessary to select a different internal standard that is more compatible with the analytical method.

Q4: How does the mobile phase buffer concentration affect peak shape?

A4: The buffer concentration is crucial for maintaining a stable pH throughout the analysis, which is especially important for ionizable compounds like Trabectedin.[10][11] A buffer concentration that is too low may not have sufficient capacity to control the pH, leading to peak broadening or tailing. A typical starting concentration for phosphate or acetate (B1210297) buffers in reversed-phase HPLC is 10-25 mM.

Q5: Can metal ions in my sample matrix affect the analysis?

A5: Yes, if your sample matrix contains metal ions, they could potentially chelate with Trabectedin, leading to poor peak shape or recovery. Sample preparation techniques such as solid-phase extraction (SPE) can help to remove interfering matrix components, including some metal ions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Tailing Peak
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Sample: Trabectedin standard (10 µg/mL) in mobile phase

  • Procedure:

    • Prepare a series of mobile phase A solutions with pH values of 3.0, 4.5, and 6.0, using formic acid or acetic acid to adjust the pH.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes for each new pH condition.

    • Inject the Trabectedin standard and record the chromatogram.

    • Compare the peak symmetry and tailing factor for each pH.

Protocol 2: Investigating Metal Chelation with EDTA
  • Conditions: Use the optimal mobile phase pH determined in Protocol 1.

  • Procedure:

    • Prepare a mobile phase A containing 0.1 mM EDTA.

    • Equilibrate the system with the EDTA-containing mobile phase.

    • Inject the Trabectedin standard.

    • Compare the peak shape with and without EDTA in the mobile phase. A significant improvement in peak symmetry suggests that metal chelation was a contributing factor to the poor peak shape.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Mobile Phase pH 3.04.56.0
Tailing Factor Insert ValueInsert ValueInsert Value
Asymmetry Factor Insert ValueInsert ValueInsert Value
Resolution (from nearest peak) Insert ValueInsert ValueInsert Value
Table 1: Effect of Mobile Phase pH on Peak Shape Parameters.
Parameter Without EDTA With 0.1 mM EDTA
Tailing Factor Insert ValueInsert Value
Asymmetry Factor Insert ValueInsert Value
Table 2: Effect of EDTA on Peak Shape Parameters.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting peak_splitting Peak Splitting start->peak_splitting secondary_interactions Secondary Silanol Interactions? peak_tailing->secondary_interactions overload_fronting Sample Overload? peak_fronting->overload_fronting blocked_frit Blocked Frit? peak_splitting->blocked_frit metal_chelation Metal Chelation? secondary_interactions->metal_chelation No adjust_ph Lower Mobile Phase pH (e.g., to 3) secondary_interactions->adjust_ph Yes use_endcapped Use End-Capped Column secondary_interactions->use_endcapped Yes add_tea Add Competing Base (TEA) secondary_interactions->add_tea Yes overload_tailing Sample Overload? metal_chelation->overload_tailing No add_edta Add EDTA to Mobile Phase metal_chelation->add_edta Yes use_peek Use PEEK Hardware metal_chelation->use_peek Yes reduce_conc_tailing Reduce Injection Volume / Dilute Sample overload_tailing->reduce_conc_tailing Yes solvent_mismatch_fronting Strong Sample Solvent? overload_fronting->solvent_mismatch_fronting No reduce_conc_fronting Reduce Injection Volume / Dilute Sample overload_fronting->reduce_conc_fronting Yes column_collapse Column Collapse? solvent_mismatch_fronting->column_collapse No match_solvent Dissolve Sample in Mobile Phase solvent_mismatch_fronting->match_solvent Yes replace_column_fronting Replace Column column_collapse->replace_column_fronting Yes solvent_mismatch_splitting Incompatible Sample Solvent? blocked_frit->solvent_mismatch_splitting No reverse_flush Reverse Flush Column blocked_frit->reverse_flush Yes use_filter Use In-line Filter blocked_frit->use_filter Yes coelution Co-elution with Impurity? solvent_mismatch_splitting->coelution No match_solvent_splitting Use Miscible Solvent solvent_mismatch_splitting->match_solvent_splitting Yes forced_degradation Perform Forced Degradation Studies coelution->forced_degradation Yes peak_purity Peak Purity Analysis (PDA) coelution->peak_purity Yes

Figure 1: Troubleshooting workflow for poor peak shape.

Signaling_Pathway cluster_column Silica-Based C18 Column cluster_mobile_phase Mobile Phase SiOH Residual Silanol (Si-OH) Peak_Tailing Peak Tailing SiOH->Peak_Tailing Causes Trabectedin_H Protonated Trabectedin (Basic) Trabectedin_H->SiOH Secondary Interaction

Figure 2: Interaction causing peak tailing for basic compounds.

References

Technical Support Center: Optimizing ESI Source Parameters for Trabectedin-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the sensitive and accurate detection of Trabectedin and its deuterated internal standard, Trabectedin-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI-MS/MS parameters for the analysis of Trabectedin and this compound?

A1: The optimal ESI-MS/MS parameters can vary depending on the specific mass spectrometer and LC system being used. However, published methods provide a good starting point for method development. Trabectedin is typically analyzed in positive ionization mode.

Table 1: Reported Mass Spectrometry Parameters for Trabectedin and this compound Analysis

ParameterTrabectedinThis compound (Internal Standard)Reference
Precursor Ion (m/z) 762.0765.0
Product Ion (m/z) 234.0234.0
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Note: It is crucial to optimize these parameters on your specific instrument.

Q2: What are common adducts observed for Trabectedin in ESI-MS?

A2: In positive ESI mode, Trabectedin is most commonly observed as the protonated molecule [M+H]+. However, depending on the mobile phase composition and sample matrix, other adducts such as sodium [M+Na]+ and potassium [M+K]+ can also be formed. During method development, it is advisable to scan for these potential adducts to ensure the most abundant and stable ion is selected for quantification.

Q3: Why is a deuterated internal standard like this compound recommended for quantitative analysis?

A3: A deuterated internal standard is highly recommended for quantitative LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). Since this compound is chemically identical to Trabectedin, it co-elutes chromatographically and experiences similar ionization efficiency, leading to more accurate and precise quantification.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the analysis of Trabectedin and this compound.

Issue 1: Poor Signal Intensity or High Background Noise

Potential Cause Troubleshooting Step
Suboptimal ESI Source Parameters Systematically optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and drying gas flow rate. A systematic approach to this is detailed in the Experimental Protocols section.
Incorrect Mobile Phase Composition Ensure the mobile phase is compatible with ESI. Reversed-phase solvents like acetonitrile (B52724) and methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid) are generally preferred for positive ion mode as they promote protonation.
Ion Source Contamination A dirty ion source can lead to poor sensitivity and high background noise. Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.
Improper Nebulizer Position The position of the ESI needle relative to the mass spectrometer inlet is critical. Optimize the sprayer position to achieve a stable and robust signal.

Issue 2: Inaccurate or Inconsistent Quantitative Results with this compound

Potential Cause Troubleshooting Step
Chromatographic Separation of Analyte and Internal Standard Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can lead to differential matrix effects. Adjust the chromatographic method (e.g., gradient, temperature) to ensure complete co-elution of Trabectedin and this compound.
Isotopic Exchange The deuterium (B1214612) atoms on this compound may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur with deuterium atoms on heteroatoms (-OH, -NH) or acidic carbons. Ensure the stability of the deuterated label under your sample preparation and storage conditions.
Impurity in the Internal Standard The this compound internal standard may contain a small amount of unlabeled Trabectedin, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification. Verify the isotopic purity of the internal standard.
Differential Matrix Effects Even with co-elution, the analyte and internal standard may experience different degrees of ion suppression or enhancement from matrix components. Evaluate matrix effects by performing a post-extraction addition experiment.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize ESI source parameters for Trabectedin and this compound using a "one-factor-at-a-time" (OFAT) approach.

  • Prepare a Standard Solution: Prepare a solution of Trabectedin and this compound in a solvent that mimics the initial mobile phase conditions. A typical concentration for tuning is in the mid-range of the expected calibration curve (e.g., 1 ng/mL).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Initial Parameter Settings: Start with the instrument manufacturer's recommended default ESI parameters for small molecules.

  • Parameter Optimization:

    • Capillary Voltage: While monitoring the signal intensity of the precursor ions for both Trabectedin and this compound, incrementally increase the capillary voltage. Plot the signal intensity against the voltage to find the optimal value that provides the highest stable signal without evidence of in-source fragmentation.

    • Nebulizer Gas Pressure: At the optimized capillary voltage, vary the nebulizer gas pressure. The optimal pressure will produce a fine, stable spray, leading to a consistent and intense signal.

    • Drying Gas Temperature and Flow Rate: These two parameters are often interdependent. First, optimize the drying gas temperature at the previously optimized settings. Then, adjust the drying gas flow rate to find the combination that yields the highest signal intensity. The goal is to efficiently desolvate the ESI droplets without causing thermal degradation of the analyte.

  • Verification with LC-MS/MS: After optimizing the parameters via direct infusion, verify the settings using the actual LC-MS/MS method. Minor adjustments may be necessary due to the changing mobile phase composition during the gradient elution.

Table 2: Example of ESI Source Parameter Optimization Starting Points

ParameterTypical Starting Range (Positive Mode)
Capillary Voltage 3000 - 5000 V
Nebulizer Gas Pressure 30 - 60 psi
Drying Gas Temperature 250 - 350 °C
Drying Gas Flow Rate 8 - 12 L/min

These are general ranges and should be optimized for your specific instrument and application.

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion Optimization cluster_verification LC-MS/MS Verification cluster_final Final Method prep_std Prepare Standard (Trabectedin & d3) direct_infuse Direct Infusion (Syringe Pump) prep_std->direct_infuse opt_cap_volt Optimize Capillary Voltage direct_infuse->opt_cap_volt opt_neb_gas Optimize Nebulizer Gas Pressure opt_cap_volt->opt_neb_gas opt_dry_gas Optimize Drying Gas (Temp & Flow) opt_neb_gas->opt_dry_gas lc_ms_verify Verify with LC-MS/MS Method opt_dry_gas->lc_ms_verify fine_tune Fine-tune Parameters if Necessary lc_ms_verify->fine_tune final_method Finalized Method fine_tune->final_method

Caption: Workflow for ESI source parameter optimization.

Troubleshooting_Workflow cluster_chromatography Chromatography cluster_is Internal Standard Integrity cluster_matrix Matrix Effects start Inaccurate or Inconsistent Quantitative Results check_coelution Check Co-elution of Trabectedin & d3 start->check_coelution adjust_method Adjust LC Method (Gradient, Temp) check_coelution->adjust_method If not co-eluting check_purity Verify Isotopic Purity check_coelution->check_purity If co-eluting resolved Issue Resolved adjust_method->resolved check_stability Assess for Isotopic Exchange check_purity->check_stability eval_matrix Evaluate Matrix Effects (Post-extraction Spike) check_stability->eval_matrix improve_cleanup Improve Sample Cleanup eval_matrix->improve_cleanup If significant eval_matrix->resolved If not significant improve_cleanup->resolved

Caption: Troubleshooting workflow for inaccurate results.

Managing ion suppression in Trabectedin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Trabectedin (B1682994). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common analytical challenges, with a specific focus on mitigating ion suppression in LC-MS/MS assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression and why is it a significant problem for Trabectedin quantification?

Answer: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of a target analyte, such as Trabectedin, caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] These interfering molecules compete with Trabectedin for the limited charge in the MS ion source, leading to a decreased signal intensity.[1][2]

This phenomenon is problematic because it can lead to:

  • Inaccurate Quantification: Underestimation of the true drug concentration.

  • Poor Sensitivity: Difficulty in achieving a low limit of quantification (LLOQ).

  • Reduced Reproducibility: High variability in results between samples.

Given that Trabectedin is a potent anticancer agent administered at low doses, accurate quantification is critical for pharmacokinetic and toxicokinetic studies.[3]

cluster_LC LC Column cluster_Source MS Ion Source (ESI) cluster_MS Mass Analyzer Analytes Trabectedin + Matrix Components Spray Nebulized Droplets Analytes->Spray Co-elution Ion_T Trabectedin Ion (Signal) Spray->Ion_T Competition for Charge & Droplet Surface Ion_M Matrix Ion Spray->Ion_M Competition for Charge & Droplet Surface Suppressed_Ion Suppressed Ionization Spray->Suppressed_Ion Competition for Charge & Droplet Surface Detector Detector Trabectedin Trabectedin Matrix Matrix Interference Ion_T->Detector Quantified Ion_M->Detector Noise Suppressed_Ion->Detector Signal Loss

Caption: Mechanism of ion suppression in the mass spectrometer source.
Q2: My Trabectedin signal is low and variable. How can I confirm if ion suppression is the cause?

Answer: Low intensity and poor reproducibility are classic signs of ion suppression.[4] The most definitive way to identify and locate ion suppression within your chromatographic run is to perform a post-column infusion experiment .[5][6]

This experiment involves infusing a standard solution of Trabectedin at a constant rate directly into the MS source while injecting a blank, prepared matrix sample (e.g., plasma extract) onto the LC column. A stable signal baseline will be observed from the infused standard. Any drop or dip in this baseline corresponds to a retention time where matrix components are eluting and suppressing the Trabectedin signal.[6][7]

cluster_workflow Troubleshooting Workflow Start Start: Low/Variable Signal Setup Set up Post-Column Infusion Experiment Start->Setup Infuse Infuse Trabectedin Standard to achieve Stable Baseline Setup->Infuse Inject Inject Blank Matrix Extract onto LC Column Infuse->Inject Monitor Monitor Trabectedin Signal (MRM: m/z 762 -> 234) Inject->Monitor Decision Observe Dip in Baseline Signal? Monitor->Decision Yes Ion Suppression Confirmed Decision->Yes Yes No No Significant Suppression. Investigate Other Causes (e.g., sample degradation, instrument sensitivity) Decision->No No Optimize Action: 1. Improve Sample Prep 2. Optimize Chromatography Yes->Optimize

Caption: Workflow for diagnosing ion suppression via post-column infusion.
  • System Configuration:

    • Set up the LC-MS/MS system with the analytical column and mobile phases used for Trabectedin analysis.

    • Use a T-connector to introduce a standard solution of Trabectedin (e.g., 50 ng/mL in 50:50 acetonitrile (B52724):water) into the mobile phase stream between the column and the MS ion source.

  • Infusion:

    • Using a syringe pump, deliver the Trabectedin solution at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the appropriate MRM transition for Trabectedin (e.g., m/z 762→234) and wait for the signal to stabilize into a flat baseline.[6][8]

  • Analysis:

    • Inject a blank matrix sample (e.g., human plasma) that has been processed with your standard sample preparation method.

    • Acquire data for the entire duration of the chromatographic gradient.

  • Interpretation:

    • Examine the resulting chromatogram. A steady baseline indicates no ion suppression.

    • A significant, reproducible dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[9]

Q3: What sample preparation method is most effective for reducing matrix effects when analyzing Trabectedin?

Answer: Effective sample preparation is the most critical step to mitigate ion suppression by removing interfering matrix components before analysis.[1] The choice of method involves a trade-off between simplicity, speed, and cleanliness.

  • Protein Precipitation (PPT): A fast and simple method, but often results in a "dirtier" extract with significant matrix effects. For Trabectedin, a PPT method using acidified acetonitrile resulted in an average ion suppression of 24.5%.[8] While this can be managed with a proper internal standard, it may not be suitable for assays requiring the highest sensitivity.

  • Solid-Phase Extraction (SPE): A more selective and effective technique for removing interferences.[1] Although more complex and time-consuming than PPT, SPE typically yields a much cleaner sample, resulting in significantly less ion suppression and better assay performance.

  • Liquid-Liquid Extraction (LLE): Another effective technique that can provide clean extracts, but requires careful optimization of solvent systems.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Analyte is selectively adsorbed onto a solid sorbent and eluted after washing away interferences.
Mean Recovery (Trabectedin) ~54.4%[8]Generally >80% with method optimization.[10]
Matrix Effect (Ion Suppression) High (~24.5% signal suppression) [8]Low (Significantly less suppression than PPT).[1][2]
Pros Fast, simple, inexpensive.High sample cleanup efficiency, low matrix effects, high reproducibility.
Cons High potential for ion suppression, lower analyte recovery.More time-consuming, higher cost, requires method development.

This is a general protocol for a mixed-mode cation exchange SPE, which is effective for compounds like Trabectedin. Optimization is required.

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard (d3-trabectedin) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing Steps:

    • Wash with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute Trabectedin with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Steps: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for injection.

Q4: Besides sample prep, how can I manage unavoidable ion suppression?

Answer: Even with optimized sample preparation, some matrix effects may persist. The two primary strategies to manage this are chromatographic optimization and the use of a proper internal standard.

  • Chromatographic Optimization: Adjusting the LC method can separate the Trabectedin peak from the regions of ion suppression identified by your post-column infusion experiment.[2][5]

    • Modify Gradient: Alter the slope of the organic mobile phase gradient to improve the resolution between Trabectedin and interfering peaks.

    • Change Column Chemistry: Switching from a standard C18 column to a different chemistry (e.g., Phenyl-Hexyl or HILIC) can change the elution order of Trabectedin and matrix components.[8] A Hydrophilic Interaction Liquid Chromatography (HILIC) method has been shown to be effective for Trabectedin.[6][8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression and is considered mandatory for robust Trabectedin quantification.[8]

    • A SIL-IS, such as d3-trabectedin , is chemically identical to Trabectedin and will co-elute perfectly.[6][8]

    • Because they co-elute, the SIL-IS and the analyte experience the exact same degree of ion suppression or enhancement.

    • The mass spectrometer detects them as different masses (m/z 762 for Trabectedin, m/z 765 for d3-trabectedin).[6][8]

    • By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression is cancelled out, leading to accurate and precise results.

cluster_IS_Logic Internal Standard Compensation Logic IS_Node Stable Isotope-Labeled IS (d3-Trabectedin) CoElute Perfect Co-elution & Identical Physicochemical Properties Analyte_Node Analyte (Trabectedin) Suppression Both compounds experience IDENTICAL ion suppression CoElute->Suppression Ratio Calculate Peak Area Ratio: (Analyte / IS) Suppression->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logic of using a SIL-IS to compensate for matrix effects.

References

Improving recovery of Trabectedin from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Trabectedin (B1682994) from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Trabectedin from biological samples?

The most prevalent methods for extracting Trabectedin from biological matrices such as human plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are typically followed by analysis using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific quantification.[1]

Q2: I am experiencing low recovery of Trabectedin. What are the potential causes?

Low recovery of Trabectedin can stem from several factors during the extraction process. For Solid-Phase Extraction (SPE), common issues include an incorrect choice of sorbent, the wash solvent being too strong and prematurely eluting the analyte, or the elution solvent being too weak to fully recover the Trabectedin from the sorbent.[2][3] Other contributing factors can be related to the sample itself, such as the degradation of the analyte or issues with pH that affect its interaction with the extraction materials.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Trabectedin?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of LC-MS/MS analysis.[6][7] To mitigate these effects, several strategies can be employed:

  • Optimize Sample Preparation: Utilize a more rigorous clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Adjust the chromatographic method to separate Trabectedin from the interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: This is a highly effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte of interest.[7]

Q4: What are the key stability considerations for Trabectedin in biological samples?

Trabectedin's stability is crucial for accurate quantification. Unopened vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[8] After reconstitution and dilution, the solution is stable for up to 30 hours at either room temperature with ambient light or under refrigeration.[9] It is also important to consider the stability of Trabectedin within the biological matrix during sample handling and storage, as degradation can lead to lower recovery rates.[4][10]

Q5: How does protein binding affect the extraction of Trabectedin?

Trabectedin is highly bound to human plasma proteins (approximately 94-98%).[11] This high degree of protein binding means that a protein precipitation step is often necessary to release the Trabectedin before extraction. Methods like treating plasma samples with acetonitrile (B52724) or methanol (B129727) are effective for this purpose.[12]

Troubleshooting Guides

Guide 1: Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are observing lower than expected recovery of Trabectedin after performing Solid-Phase Extraction.

Troubleshooting Steps:

  • Verify Analyte Location: The first step is to determine at which stage the analyte is being lost. This can be done by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[2]

  • Analyze the Fractions:

    • Analyte in the Load Fraction: This suggests that the sorbent is not retaining the Trabectedin.

      • Possible Cause: The sample solvent may be too strong, or the pH may not be optimal for retention.[3]

      • Solution: Adjust the sample solvent to a weaker composition or modify the pH to ensure proper interaction with the sorbent.

    • Analyte in the Wash Fraction: This indicates that the wash solvent is too strong and is eluting the Trabectedin prematurely.

      • Possible Cause: The wash solvent has a similar or stronger elution strength than the elution solvent.[2][3]

      • Solution: Use a weaker wash solvent that will remove interferences without affecting the retention of Trabectedin.

    • Analyte Not Found in Any Fraction (or very low levels in elution): This implies that the elution solvent is not strong enough to desorb the Trabectedin from the sorbent.

      • Possible Cause: The elution solvent is too weak.[2][3]

      • Solution: Increase the strength of the elution solvent or increase the volume of the elution solvent used.[13]

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery start Low Trabectedin Recovery check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions in_load Analyte in Load Fraction? check_fractions->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No adjust_sample Adjust Sample Solvent/pH in_load->adjust_sample Yes not_in_elution Analyte Not in Elution Fraction? in_wash->not_in_elution No weaker_wash Use Weaker Wash Solvent in_wash->weaker_wash Yes stronger_elution Use Stronger Elution Solvent/Increase Volume not_in_elution->stronger_elution Yes end Improved Recovery adjust_sample->end weaker_wash->end stronger_elution->end SPE_Workflow start Start: Human Plasma Sample pretreatment 1. Pre-treatment: - Add Internal Standard - Protein Precipitation (Acidified Methanol) - Centrifuge and Collect Supernatant start->pretreatment loading 3. Sample Loading: - Load Supernatant onto Cartridge pretreatment->loading conditioning 2. SPE Cartridge Conditioning: - Methanol - Water conditioning->loading washing 4. Washing: - Water - Weak Organic Solvent loading->washing elution 5. Elution: - Elute with Strong Organic Solvent washing->elution evaporation 6. Evaporation & Reconstitution: - Evaporate to Dryness - Reconstitute in Mobile Phase elution->evaporation end Analyze by LC-MS/MS evaporation->end Trabectedin_TME Trabectedin Trabectedin TAMs Tumor-Associated Macrophages (TAMs) Trabectedin->TAMs Reduces Population Tumor_Cells Tumor Cells Trabectedin->Tumor_Cells DNA Damage Cytokines Pro-inflammatory Cytokines (e.g., IL-6, CCL2) TAMs->Cytokines Produce Tumor_Growth Tumor Growth and Proliferation Tumor_Cells->Tumor_Growth Contribute to Cytokines->Tumor_Growth Promote

References

Column selection and optimization for Trabectedin and Trabectedin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabectedin (B1682994) and its deuterated internal standard, Trabectedin-d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of analytical column for the separation of Trabectedin and this compound?

A1: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) columns have been successfully used for the analysis of Trabectedin. A HILIC column, such as an Acquity BEH Amide, can provide good retention for Trabectedin, especially when using a high concentration of organic solvent in the mobile phase.[1][2] For reversed-phase chromatography, a C18 column, like an Accucore XL C18, is a suitable choice.[3] The selection depends on the sample matrix and the desired chromatographic performance.

Q2: What are the typical mass transitions (MRM) for Trabectedin and this compound?

A2: The commonly used quantitative multiple reaction monitoring (MRM) transitions are m/z 762 → 234 for Trabectedin and m/z 765 → 234 for its deuterated internal standard, this compound.[1][2]

Q3: What are the common sample preparation techniques for plasma samples containing Trabectedin?

A3: Common sample preparation techniques include protein precipitation and solid-phase extraction (SPE).[1] Protein precipitation with acetonitrile (B52724) is a simpler and faster method, while SPE can provide a cleaner extract, potentially reducing matrix effects.[1]

Q4: What is a suitable internal standard for the quantification of Trabectedin?

A4: this compound, a deuterated form of Trabectedin, is the recommended internal standard for accurate and precise quantification.[1][2] Using a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations in instrument response.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Column overload. - Column bed deformation. - Inappropriate mobile phase pH.- Use a highly deactivated or end-capped column. - Operate at a lower mobile phase pH (e.g., by adding formic acid) to suppress silanol (B1196071) ionization.[5] - Reduce the sample concentration or injection volume.[6] - Replace the column if a void has formed.[5][6]
Poor Peak Shape (Splitting) - Column contamination or partially plugged frit. - Mismatch between injection solvent and mobile phase strength. - Void at the head of the column.- Backflush the column to remove particulates from the frit.[7] - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[8] - Replace the column if a void is present.[8]
Low Sensitivity/Signal Intensity - Ion suppression due to matrix effects. - Suboptimal ionization source settings. - Analyte degradation. - Inefficient mobile phase composition for ionization.- Improve sample clean-up (e.g., use SPE instead of protein precipitation). - Optimize chromatographic separation to move the analyte peak away from co-eluting matrix components. - Optimize ion source parameters (e.g., temperature, gas flows, voltage).[9] - Ensure proper sample handling and storage to prevent degradation.[9] - Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.[4][10]
High Background Noise - Contaminated mobile phase or solvents. - Contaminated LC-MS system. - Presence of interfering substances in the sample matrix.- Use high-purity, LC-MS grade solvents and additives.[11] - Flush the LC system and clean the ion source.[11] - Employ a more selective sample preparation method.
Inconsistent Retention Times - Inadequate column equilibration between injections. - Fluctuations in mobile phase composition or flow rate. - Temperature variations.- Ensure sufficient column equilibration time in the initial mobile phase conditions.[9] - Check the LC pump for proper functioning and degas the mobile phases. - Use a column oven to maintain a stable temperature.[9]
Sample Carryover - Adsorption of the analyte to components of the autosampler or column. - Insufficient needle wash.- Optimize the autosampler wash procedure with a strong solvent. - Use a column with a different stationary phase chemistry. - Inject a blank solvent after a high concentration sample to check for carryover.

Experimental Protocols

Representative LC-MS/MS Method for Trabectedin in Human Plasma

This protocol is a representative example based on published methods.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: Acquity BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1.5 min: 80% B (isocratic)

    • 1.5-5.0 min: Linear gradient to 50% B

    • 5.0-6.0 min: 50% B (isocratic)

    • 6.0-6.1 min: Return to 80% B

    • 6.1-9.0 min: 80% B (equilibration)

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Trabectedin: 762 → 234

    • This compound: 765 → 234

  • Collision Energy: Optimized for the specific instrument.

Column Selection and Optimization Summary

Parameter HILIC (e.g., Acquity BEH Amide) Reversed-Phase (e.g., Accucore XL C18)
Stationary Phase AmideC18
Typical Mobile Phase High organic (e.g., >80% Acetonitrile) with aqueous modifierLower organic with aqueous buffer/modifier
Retention Mechanism Partitioning into a water-enriched layer on the stationary phase surface.Hydrophobic interactions.
Advantages - Good retention for polar and moderately polar compounds. - Can provide different selectivity compared to reversed-phase.- Wide range of available column chemistries. - Robust and well-understood separation mechanism.
Considerations - Requires careful equilibration. - May be more sensitive to water content in the sample and mobile phase.- May require ion-pairing agents for very polar analytes (not typically necessary for Trabectedin).

Visualizations

Column_Selection_Workflow start Start: Trabectedin & this compound Analysis sample_matrix Assess Sample Matrix (e.g., Plasma, Urine) start->sample_matrix rp_column Reversed-Phase (RP) e.g., C18, C8 sample_matrix->rp_column Consider first for general use hilic_column Hydrophilic Interaction (HILIC) e.g., Amide sample_matrix->hilic_column Consider for alternative selectivity or if RP retention is poor rp_eval Evaluate RP Performance: - Peak Shape - Retention Time - Resolution rp_column->rp_eval hilic_eval Evaluate HILIC Performance: - Peak Shape - Retention Time - Resolution hilic_column->hilic_eval rp_optimize Optimize RP Method: - Mobile Phase (pH, organic %) - Gradient rp_eval->rp_optimize If performance is suboptimal final_method Final Validated Method rp_eval->final_method If performance is acceptable hilic_optimize Optimize HILIC Method: - Mobile Phase (ACN %, buffer) - Gradient hilic_eval->hilic_optimize If performance is suboptimal hilic_eval->final_method If performance is acceptable rp_optimize->final_method hilic_optimize->final_method

Caption: Column selection workflow for Trabectedin analysis.

Experimental_Workflow start Start: Sample Receipt sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation LC Separation (HILIC or RP Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing report Generate Report data_processing->report

Caption: General experimental workflow for Trabectedin analysis.

References

Dealing with contamination and carryover in Trabectedin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trabectedin (B1682994) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding contamination and carryover in Trabectedin analysis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between contamination and carryover in Trabectedin analysis?

A1: Contamination is the unintentional introduction of Trabectedin from an external source into a sample or onto analytical instrumentation. This can occur at any stage, from sample collection to analysis. Carryover, on the other hand, is a specific type of contamination where residual Trabectedin from a previously analyzed, high-concentration sample is observed in a subsequent, low-concentration or blank sample.[1] It is critical to distinguish between the two to implement the correct corrective actions.

Q2: What are the common sources of Trabectedin contamination in the laboratory?

A2: Common sources of contamination include:

  • Pipettes and Tips: Using the same pipette tips for different samples or standards can lead to cross-contamination.[2]

  • Glassware and Consumables: Improperly cleaned glassware or single-use items that have been inadvertently exposed to Trabectedin.

  • Solvents and Reagents: Contaminated solvents (e.g., mobile phase, reconstitution solvent) or reagents can introduce Trabectedin into all samples analyzed.[1]

  • Laboratory Surfaces: Spills or aerosols of Trabectedin on benchtops or in fume hoods can be a source of contamination.

  • Analyst Error: Mistakes during sample preparation, such as mislabeling or accidental transfer between samples.

Q3: What are the primary causes of carryover in LC-MS/MS analysis of Trabectedin?

A3: Carryover in LC-MS/MS systems typically originates from the "stickiness" of molecules like Trabectedin, which can adhere to various surfaces within the instrument.[3][4] The most common sources include:

  • Autosampler: The injection needle, syringe, rotor seals, and sample loops are frequent culprits.[4]

  • LC Column: The column frit or the stationary phase itself can retain Trabectedin, which then elutes in subsequent runs.[5]

  • Injector Port and Valves: Dead volumes and worn seals in the injection port and switching valves can trap and later release the analyte.[1]

  • MS Ion Source: Over time, the ion source can become contaminated with non-volatile components of the sample matrix or the analyte itself, although this is less common for carryover between injections.

Q4: What is an acceptable level of carryover for a validated bioanalytical method for Trabectedin?

A4: According to regulatory guidelines from bodies like the FDA and EMA, the response of Trabectedin in a blank sample injected immediately after a high-concentration standard (typically the upper limit of quantification, ULOQ) should not exceed 20% of the response of the lower limit of quantification (LLOQ). The carryover for the internal standard should not exceed 5%.[6]

Troubleshooting Guides

Guide 1: Distinguishing Between Contamination and Carryover

A systematic approach is crucial to correctly identify the source of unexpected Trabectedin peaks.

Experimental Protocol:

  • Prepare a fresh set of mobile phases and blank solutions. Use newly opened solvents and freshly cleaned glassware to minimize the risk of external contamination.

  • Perform a series of strategic injections in the following order:

    • Injection 1: Blank (Mobile Phase or reconstitution solvent)

    • Injection 2: LLOQ Standard

    • Injection 3: ULOQ Standard

    • Injection 4: Blank

    • Injection 5: Blank

    • Injection 6: Blank

  • Analyze the results:

    • If a Trabectedin peak is present in the first blank injection (before any standards), this strongly suggests contamination of your solvent, mobile phase, or a heavily contaminated system.

    • If the Trabectedin peak is highest in the first blank after the ULOQ and decreases in subsequent blank injections, this is indicative of carryover .

    • If the Trabectedin peak is consistent across all blank injections, this points towards a constant source of contamination .[1]

Data Interpretation Table:

Injection SequenceExpected Result (No Issue)Observed Result Indicating CarryoverObserved Result Indicating Contamination
Blank 1 No peakNo peakPeak present
LLOQ Peak at LLOQPeak at LLOQPeak at LLOQ
ULOQ Peak at ULOQPeak at ULOQPeak at ULOQ
Blank 2 No peakPeak > Blank 3 > Blank 4Peak present (similar to Blank 1)
Blank 3 No peakPeak < Blank 2Peak present (similar to Blank 1)
Blank 4 No peakNo peak or very small peakPeak present (similar to Blank 1)
Guide 2: Identifying the Source of Carryover

Once carryover is confirmed, the next step is to isolate its source within the LC-MS/MS system.

Experimental Protocol:

This protocol uses a process of elimination to pinpoint the component responsible for the carryover.

  • Initial Carryover Assessment:

    • Inject a ULOQ standard followed by a blank to confirm the presence and magnitude of the carryover.

  • Isolate the Autosampler and Injector:

    • Replace the analytical column with a zero-dead-volume union.

    • Inject the ULOQ standard followed by a blank.

    • If carryover is significantly reduced or eliminated, the column is the primary source.

    • If carryover persists, the issue lies within the autosampler or injector components.

  • Troubleshooting the Autosampler (if identified as the source):

    • Clean the injection needle and syringe: Use a strong solvent mixture. A common effective wash solution is a mix of methanol, acetonitrile (B52724), isopropanol, and water with a small amount of acid (e.g., formic acid).

    • Increase the needle wash volume and duration in your method.

    • Inspect and replace the rotor seal and needle seat if they are worn or scratched.

  • Troubleshooting the Column (if identified as the source):

    • Perform an extensive column wash: Flush the column with a strong, organic solvent (e.g., 100% acetonitrile or isopropanol) for an extended period.

    • Back-flush the column: This can help remove particulates from the inlet frit.

    • Consider a dedicated column: Use a specific column exclusively for high-concentration samples if possible.

Troubleshooting Workflow Diagram:

Carryover_Troubleshooting start Confirm Carryover with ULOQ and Blank Injections replace_column Replace Analytical Column with a Union start->replace_column inject_uloq_blank Inject ULOQ followed by Blank replace_column->inject_uloq_blank check_carryover Is Carryover Still Present? inject_uloq_blank->check_carryover autosampler_issue Carryover Source is Autosampler/Injector check_carryover->autosampler_issue Yes column_issue Carryover Source is the Column check_carryover->column_issue No troubleshoot_autosampler Clean/Replace Needle, Rotor Seal, Needle Seat Increase Wash Volume/Strength autosampler_issue->troubleshoot_autosampler troubleshoot_column Perform Extensive Column Wash Back-flush Column column_issue->troubleshoot_column end_solve Carryover Mitigated troubleshoot_autosampler->end_solve troubleshoot_column->end_solve Trabectedin_Pathway trabectedin Trabectedin dna DNA Minor Groove trabectedin->dna dna_adduct Trabectedin-DNA Adduct dna->dna_adduct transcription_inhibition Inhibition of Transcription dna_adduct->transcription_inhibition dna_repair_inhibition Interference with DNA Repair (e.g., TC-NER) dna_adduct->dna_repair_inhibition cell_cycle_arrest G2/M Cell Cycle Arrest transcription_inhibition->cell_cycle_arrest dna_repair_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Ensuring long-term stability of Trabectedin-d3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of Trabectedin-d3 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations up to 33.33 mg/mL (43.58 mM), though ultrasonication may be required to achieve complete dissolution.[1]

Q2: How should I store the solid (lyophilized) this compound?

A2: Solid this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is stable for up to 6 months. For shorter-term storage, the stock solution can be kept at -20°C for up to 1 month.[1][2] Always ensure the container is sealed tightly to prevent moisture absorption by the DMSO and protect from light.

Q4: Can I store this compound stock solutions at room temperature or 4°C?

A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. While short-term handling at room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. One study on a non-deuterated Trabectedin formulation showed stability for up to 30 hours at room temperature after reconstitution in aqueous solutions, but this should not be extrapolated to long-term storage of DMSO stock solutions.[3] A study on various compounds in DMSO with 10% water showed that 85% were stable for 2 years at 4°C, but this is not specific to this compound and carries a risk of degradation.[4]

Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?

A5: While specific data on the effect of multiple freeze-thaw cycles on this compound is limited, it is best practice to minimize the number of cycles. To avoid repeated freezing and thawing, it is recommended to aliquot the stock solution into smaller, single-use volumes before storing at -80°C.

Q6: What are the potential degradation pathways for this compound in solution?

A6: The primary degradation pathways for Trabectedin in vivo involve metabolism by cytochrome P450 enzymes, particularly CYP3A4.[5] While not fully elucidated for in vitro stock solutions, chemical degradation may occur through hydrolysis of ester bonds or oxidation, especially if exposed to light, elevated temperatures, or incompatible solvents. Forced degradation studies on similar compounds often involve exposure to acidic, basic, and oxidative conditions to identify potential degradation products.[5][6]

Q7: Is this compound stable in aqueous solutions like PBS?

A7: Trabectedin is known to have low solubility in water.[7] While reconstituted formulations of non-deuterated Trabectedin in aqueous solutions (like 0.9% sodium chloride or 5% dextrose) are stable for up to 30 hours, these are intended for immediate use in clinical settings.[3] For research purposes, preparing fresh dilutions from a DMSO stock into your aqueous experimental buffer on the day of the experiment is strongly recommended. The stability of this compound in aqueous solutions for extended periods is not well-documented and is likely to be poor.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of StabilitySolventSpecial Conditions
Solid (Lyophilized)-20°CNot specified, but standard for long-termN/ASealed container, protect from moisture and light
Stock Solution-80°CUp to 6 monthsDMSOSealed container, protect from moisture and light
Stock Solution-20°CUp to 1 monthDMSOSealed container, protect from moisture and light

Table 2: Solubility of this compound

SolventMaximum SolubilityNotes
DMSO33.33 mg/mL (43.58 mM)Ultrasonic assistance may be needed

Experimental Protocols

Protocol for Preparing and Storing this compound Stock Solutions

This protocol outlines the steps for preparing a stable stock solution of this compound.

cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound vial to room temperature weigh Accurately weigh the desired amount of this compound powder in a sterile microfuge tube start->weigh add_dmso Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration weigh->add_dmso dissolve Vortex and/or sonicate the solution until all the solid is completely dissolved add_dmso->dissolve aliquot Aliquot the stock solution into single-use, light-protected microfuge tubes dissolve->aliquot store Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) aliquot->store

Caption: Workflow for this compound stock solution preparation and storage.

Protocol for Stability Testing of this compound by HPLC

This protocol provides a general methodology for assessing the stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).

cluster_setup Experiment Setup cluster_analysis Analysis at Time Points cluster_hplc HPLC Method cluster_data Data Interpretation prep_stock Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) store_samples Store aliquots of the stock solution under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light) prep_stock->store_samples sample At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve a sample from each storage condition store_samples->sample dilute Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase sample->dilute inject Inject the diluted sample into the HPLC system dilute->inject analyze Analyze the chromatograms to determine the peak area of the parent this compound peak inject->analyze column Use a C18 reverse-phase column (e.g., 150x4.6mm, 3.5µm) mobile_phase Employ a mobile phase such as phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (70:30 v/v) column->mobile_phase detection Set the UV detector to monitor the effluent at an appropriate wavelength (e.g., 215nm) mobile_phase->detection compare Compare the peak area at each time point to the initial (time 0) peak area to calculate the percentage of this compound remaining analyze->compare degradation Observe the appearance of any new peaks, which may indicate degradation products compare->degradation

Caption: Workflow for HPLC-based stability testing of this compound.

Signaling Pathways and Logical Relationships

Trabectedin's Mechanism of Action

The following diagram illustrates the key aspects of Trabectedin's mechanism of action, which involves binding to the DNA minor groove and affecting transcription and DNA repair pathways.

trabectedin Trabectedin dna_minor_groove DNA Minor Groove trabectedin->dna_minor_groove Binds to transcription_factors Transcription Factors dna_minor_groove->transcription_factors Interferes with dna_repair DNA Repair Pathways (NER) dna_minor_groove->dna_repair Poisons rna_poly_II RNA Polymerase II Degradation transcription_factors->rna_poly_II Leads to dna_strand_breaks DNA Strand Breaks dna_repair->dna_strand_breaks Generates apoptosis Apoptosis rna_poly_II->apoptosis dna_strand_breaks->apoptosis

Caption: Simplified signaling pathway of Trabectedin's antitumor activity.

References

Validation & Comparative

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards in Trabectedin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioanalytical Method Validation

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. The choice of an appropriate internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, directly impacting the reliability and robustness of the method. This guide provides an objective comparison of two distinct bioanalytical approaches for the quantification of the anti-cancer drug Trabectedin (B1682994): one employing a deuterated internal standard (d3-Trabectedin) with LC-MS/MS and another utilizing a conventional reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method without a deuterated standard.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely recognized as the gold standard in quantitative bioanalysis.[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby providing superior correction for variability.[1] This guide will delve into the experimental data to showcase the performance differences between these two methodologies.

Quantitative Performance: A Tale of Two Methods

The following tables summarize the key validation parameters for both the LC-MS/MS method using a deuterated internal standard and the RP-HPLC-UV method. The data clearly illustrates the enhanced sensitivity and precision achieved with the use of a deuterated standard.

Table 1: Bioanalytical Method Performance Comparison

ParameterLC-MS/MS with Deuterated Standard (d3-Trabectedin)RP-HPLC-UV without Deuterated Standard
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[2]50 µg/mL (as per linearity range)[3]
Linearity Range 0.01 - 2.5 ng/mL[2]50 - 175 µg/mL[3]
Accuracy (% Recovery) 91.48% - 98.81%99.98% (Assay)[3]
Precision (%RSD) < 12.35% (Intra- and Inter-day)[2]Not explicitly detailed at different QC levels
Internal Standard d3-TrabectedinNone specified
Detection Method Tandem Mass Spectrometry (MS/MS)[2]Ultraviolet (UV) Detection at 215 nm[3]

Table 2: Detailed Accuracy and Precision Data for LC-MS/MS with Deuterated Standard

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low (LQC)0.0412.35-3.2111.661.19
Medium (MQC)0.166.26-1.506.76-3.32
High (HQC)0.804.75-7.7510.61-8.52

RSD: Relative Standard Deviation; RE: Relative Error

Experimental Protocols: A Glimpse into the Methodologies

A detailed understanding of the experimental procedures is crucial for evaluating and replicating bioanalytical methods.

Method 1: LC-MS/MS with Deuterated Internal Standard (d3-Trabectedin)

This method offers high sensitivity and selectivity for the quantification of Trabectedin in human plasma.[2]

Sample Preparation:

  • To 50 µL of plasma, add 200 µL of an acetonitrile (B52724) solution containing 1% formic acid and 0.1 ng/mL of d3-trabectedin as the internal standard.

  • Vortex the mixture vigorously.

  • Centrifuge at 20,800 g for 10 minutes at 4°C.

  • Transfer the supernatant to an auto-sampler vial for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC)

  • Column: Acquity BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2 mL/min

  • Gradient: A gradient elution is employed.

Mass Spectrometric Conditions:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Trabectedin: m/z 762 → 234

    • d3-Trabectedin: m/z 765 → 234

Method 2: RP-HPLC with UV Detection

This method represents a more conventional approach for the quantification of Trabectedin in bulk and parenteral dosage forms.[3]

Sample Preparation: Standard solutions of Trabectedin are prepared in a suitable diluent.

Chromatographic Conditions: [3]

  • System: High-Performance Liquid Chromatography (HPLC)

  • Column: Zorbax SB, C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile in a 70:30 (v/v) ratio

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 215 nm

Visualizing the Workflow and Comparison

To further elucidate the processes and the comparative logic, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add d3-Trabectedin IS in Acetonitrile/Formic Acid plasma->is_addition vortex Vortex is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for Trabectedin bioanalysis using LC-MS/MS with a deuterated internal standard.

G cluster_deuterated Deuterated Standard Method (LC-MS/MS) cluster_non_deuterated Non-Deuterated Standard Method (HPLC-UV) d_sensitivity High Sensitivity d_precision High Precision d_matrix Compensates for Matrix Effects d_robustness High Robustness nd_sensitivity Lower Sensitivity nd_precision Lower Precision nd_matrix Susceptible to Matrix Effects nd_robustness Lower Robustness comparison Comparison of Bioanalytical Methods comparison->d_sensitivity Superior comparison->d_precision Superior comparison->d_matrix Superior comparison->d_robustness Superior comparison->nd_sensitivity Inferior comparison->nd_precision Inferior comparison->nd_matrix Inferior comparison->nd_robustness Inferior

Caption: Logical comparison of bioanalytical methods for Trabectedin.

Conclusion: The Decisive Advantage of a Deuterated Standard

The experimental data unequivocally demonstrates the superiority of using a deuterated internal standard in the bioanalytical method validation for Trabectedin. The LC-MS/MS method with d3-Trabectedin offers significantly lower LLOQ, enabling the quantification of Trabectedin at clinically relevant concentrations, which is often not achievable with less sensitive methods like HPLC-UV.[2][3] The use of a deuterated internal standard effectively compensates for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy, as evidenced by the comprehensive QC data.

While the RP-HPLC-UV method may be suitable for the analysis of bulk drug and pharmaceutical formulations where concentrations are high, it lacks the sensitivity and specificity required for bioanalysis in complex matrices like plasma. For researchers and drug developers seeking reliable and robust bioanalytical data to support preclinical and clinical studies, the adoption of a method employing a deuterated internal standard is the recommended and scientifically sound approach.

References

Cross-validation of Trabectedin assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated bioanalytical methods for the quantification of Trabectedin (B1682994) in biological matrices. As no direct inter-laboratory cross-validation studies for Trabectedin assays have been published, this document synthesizes data from individual validated methods to facilitate a comparative assessment of their performance. The information presented is intended to assist researchers in selecting and implementing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Trabectedin.

Mechanism of Action of Trabectedin

Trabectedin is an anticancer agent with a unique mechanism of action. It binds to the minor groove of DNA, leading to a cascade of events that disrupt DNA repair pathways, interfere with transcription, and ultimately induce apoptosis in cancer cells.[1][2][3] A simplified representation of the key signaling pathways affected by Trabectedin is provided below.

Trabectedin_Mechanism_of_Action Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct NER Nucleotide Excision Repair (NER) Inhibition DNA_Adduct->NER HR Homologous Recombination (HR) Inhibition DNA_Adduct->HR Transcription Transcription Inhibition DNA_Adduct->Transcription Apoptosis Apoptosis NER->Apoptosis HR->Apoptosis Cell_Cycle Cell Cycle Arrest Transcription->Cell_Cycle Cell_Cycle->Apoptosis

Caption: Simplified signaling pathway of Trabectedin's mechanism of action.

Comparative Analysis of Validated Trabectedin Assays

The following tables summarize the performance characteristics of various validated bioanalytical methods for the quantification of Trabectedin. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and HPLC with UV detection.

Table 1: Performance Characteristics of LC-MS/MS Based Assays for Trabectedin in Human Plasma

ParameterMethod 1Method 2Method 3
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[4]0.025 ng/mL[1]0.10 ng/mL (in tissue)[3]
Linearity Range 0.01 - 2.5 ng/mL[4]0.025 - 1.0 ng/mL[1]0.10 - 3.00 ng/mL (in tissue)[3]
Intra-day Precision (%RSD) < 12.35%[4]< 9.9%[1]6.0 - 8.2% (Inter-day)[3]
Inter-day Precision (%RSD) < 12.35%[4]< 9.9%[1]6.0 - 8.2%[3]
Intra-day Accuracy (%RE) 1.19% to 8.52%[4]98.3% to 105.3%[1]97.0 - 102.6% (Inter-day)[3]
Inter-day Accuracy (%RE) 1.19% to 8.52%[4]98.3% to 105.3%[1]97.0 - 102.6%[3]
Extraction Recovery Not Reported> 81%[1]Not Reported

Table 2: Performance Characteristics of RP-HPLC Based Assay for Trabectedin in Bulk and Parenteral Dosage Form

ParameterMethod 4
Linearity Range 50 - 175 µg/mL[5]
Correlation Coefficient (r²) 1[5]
Precision Data not explicitly provided, but stated to be within acceptable limits as per ICH guidelines[5]
Accuracy (Recovery) Data not explicitly provided, but stated to be within acceptable limits as per ICH guidelines[5]

Experimental Protocols

This section provides a detailed methodology for a representative LC-MS/MS-based assay for the quantification of Trabectedin in human plasma.

Protocol: LC-MS/MS Quantification of Trabectedin in Human Plasma

This protocol is a synthesized representation based on commonly employed techniques in the referenced literature.[1][4]

1. Sample Preparation

  • Objective: To extract Trabectedin from the plasma matrix.

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a known concentration of an internal standard (e.g., deuterated Trabectedin).

    • Perform protein precipitation by adding an organic solvent such as acetonitrile (B52724) or methanol (B129727).

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation

  • Objective: To separate Trabectedin from other components in the extract.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Injection Volume: A small volume of the extracted sample (e.g., 10 µL) is injected onto the column.

3. Mass Spectrometric Detection

  • Objective: To detect and quantify Trabectedin.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Trabectedin and the internal standard are monitored.

4. Data Analysis

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of Trabectedin to the internal standard against the nominal concentration of the calibration standards.

  • Quantification: The concentration of Trabectedin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical quantification of Trabectedin.

Trabectedin_Assay_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (e.g., -80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Extraction Extraction (e.g., Protein Precipitation) Sample_Thawing->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the bioanalysis of Trabectedin.

Considerations for Inter-Laboratory Cross-Validation

While no specific cross-validation data for Trabectedin assays is publicly available, the principles of bioanalytical method cross-validation are well-established.[2][6] Should an inter-laboratory comparison be undertaken, the following aspects are crucial:

  • Standard Operating Procedures (SOPs): Harmonized SOPs for sample handling, preparation, and analysis are essential to minimize variability between laboratories.

  • Reference Standards: The use of the same batch of certified reference standards for Trabectedin and the internal standard is critical.

  • Quality Control Samples: A common set of quality control samples, prepared at one location and distributed to all participating laboratories, should be used to assess accuracy and precision.

  • Data Analysis: A standardized approach to data analysis and a pre-defined set of acceptance criteria should be agreed upon before the study commences.

This guide highlights the current state of bioanalytical methods for Trabectedin quantification. The presented data from individual laboratory validations demonstrate that sensitive and robust methods are available. For future multi-site studies, a formal cross-validation effort will be imperative to ensure data comparability and integrity.

References

The Gold Standard in Trabectedin Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Trabectedin (B1682994), the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Trabectedin-d3, a deuterated stable isotope-labeled internal standard, with other potential internal standards. The superior performance of this compound is supported by established principles of bioanalytical chemistry and data from validated methodologies.

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is essential to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely considered the "gold standard" because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography.[1][2]

Performance Comparison: this compound vs. Alternative Internal Standards

While specific head-to-head experimental data for Trabectedin with a non-deuterated internal standard is not extensively published, the scientific consensus overwhelmingly favors the use of stable isotope-labeled standards. The following table summarizes the expected performance characteristics of this compound compared to a hypothetical non-deuterated internal standard (e.g., a structural analog). This comparison is based on well-established principles and typical results from bioanalytical method validation studies.[1][3]

Performance ParameterThis compound (Deuterated IS)Alternative IS (e.g., Structural Analog)Advantage of this compound
Accuracy (% Bias) Typically within ±5%Can be up to ±15% or moreHigher accuracy due to better compensation for matrix effects and extraction variability.
Precision (% CV) < 10%< 20%Greater precision and reproducibility of results.
Matrix Effect Minimal and compensatedCan be significant and variableCo-elution with Trabectedin allows for effective normalization of ion suppression or enhancement.[4]
Extraction Recovery Closely tracks TrabectedinMay differ from TrabectedinEnsures that any loss of analyte during sample preparation is accurately accounted for.
Retention Time Co-elutes with TrabectedinElutes at a different timeCrucial for accurate correction of matrix effects that can vary across the chromatogram.
Regulatory Compliance Preferred by regulatory agencies (FDA, EMA)[5]May require more extensive validation to prove suitabilityAligns with best practices and regulatory expectations for bioanalytical method validation.

Experimental Protocols

The following are detailed methodologies for the quantification of Trabectedin in biological matrices using this compound as an internal standard, based on published, validated LC-MS/MS methods.[4][6][7]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, calibrator, or quality control sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) with 1% formic acid) containing this compound at a fixed concentration (e.g., 0.1 ng/mL).[7]

  • Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 20,800 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., Accucore XL C18, 4 µm, 50 mm × 2.1 mm) or a HILIC column (e.g., Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm).[4][6]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8 or 0.1% Formic Acid in water.[4][6]

  • Mobile Phase B: Methanol or Acetonitrile.[4][6]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Trabectedin, followed by a re-equilibration step.

  • Injection Volume: 3-10 µL.[7]

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Trabectedin: m/z 762 → 234 or m/z 744.4 → [product ion].[4][6]

    • This compound: m/z 765 → 234 or m/z 747.5 → [product ion].[4][6]

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both Trabectedin and this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of Trabectedin.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC/UHPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (QqQ) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Bioanalytical Workflow for Trabectedin Quantification.

G cluster_NER Transcription-Coupled NER Pathway cluster_Transcription Transcription Regulation Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to Adduct Trabectedin-DNA Adduct DNA->Adduct TC_NER TC-NER Machinery (e.g., XPG) Adduct->TC_NER TF Transcription Factors (e.g., FUS-CHOP) Adduct->TF DSB Double-Strand Breaks TC_NER->DSB Processing of adduct leads to Apoptosis Apoptosis DSB->Apoptosis Transcription_Inhibition Inhibition of Activated Transcription TF->Transcription_Inhibition Displacement from promoters Transcription_Inhibition->Apoptosis

References

A Comparative Guide to Trabectedin Quantification: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Trabectedin (B1682994), a potent anti-cancer agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior sensitivity and selectivity compared to other analytical techniques. This guide provides an objective comparison of the performance of LC-MS/MS assays for Trabectedin, with supporting data from published studies, and contrasts it with the alternative, less sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Performance Comparison of Analytical Methods

The choice of analytical method for Trabectedin quantification is critical for generating reliable data to support clinical and preclinical research. While HPLC-UV methods were initially explored, the low plasma concentrations of Trabectedin observed in clinical trials necessitated the development of more sensitive assays.[1] LC-MS/MS has since become the method of choice due to its ability to achieve low limits of quantification.

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for Trabectedin quantification in human plasma.

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.01 - 2.50.025 - 1.00.10 - 3.00
Correlation Coefficient (r²) > 0.99≥ 0.9955Not explicitly stated, but linearity was validated.
Lower Limit of Quantification (LLOQ) (ng/mL) 0.010.0250.10
Intra-day Precision (%CV) 3.95 - 12.35< 9.9Not explicitly stated, but inter-day precision was 6.0 - 8.2%
Inter-day Precision (%CV) 6.57 - 10.74< 9.96.0 - 8.2
Intra-day Accuracy (%RE or %Bias) -8.52 to 1.1998.3 to 105.3 (% of nominal)Not explicitly stated, but inter-day accuracy was 97.0 - 102.6%
Inter-day Accuracy (%RE or %Bias) -6.78 to -1.9298.3 to 105.3 (% of nominal)97.0 - 102.6 (% of nominal)
Sample Volume 50 µLNot explicitly statedNot explicitly stated
Internal Standard d3-trabectedinDeuterated trabectedinNot explicitly stated

Experimental Protocols: A Closer Look at a Validated LC-MS/MS Assay

A detailed understanding of the experimental methodology is crucial for replicating and interpreting results. Below is a representative protocol for the quantification of Trabectedin in human plasma using LC-MS/MS, based on published literature.

1. Sample Preparation:

  • Objective: To extract Trabectedin from the plasma matrix and remove interfering substances.

  • Procedure: A small volume of plasma (e.g., 50 µL) is aliquoted.[2]

  • An internal standard (e.g., deuterated Trabectedin) is added to correct for variability during sample processing and analysis.

  • Protein precipitation is performed by adding a solvent like acetonitrile (B52724), often containing a small percentage of formic acid to improve analyte stability and ionization.

  • The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • The resulting supernatant, containing Trabectedin and the internal standard, is carefully transferred to an autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Objective: To separate Trabectedin from other components in the extracted sample before it enters the mass spectrometer.

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used.

  • Mobile Phase: A gradient of two or more solvents is employed to achieve optimal separation. Common mobile phases include water with an additive like formic acid or ammonium (B1175870) acetate, and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A specific flow rate is maintained to ensure reproducible retention times.

3. Tandem Mass Spectrometry:

  • Objective: To detect and quantify Trabectedin with high specificity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate charged molecules of Trabectedin.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the charged Trabectedin molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing interference from other compounds. The MRM transitions for Trabectedin and its deuterated internal standard are optimized to achieve the best signal intensity. For instance, a common transition for Trabectedin is m/z 762 → 234.[3]

Workflow and Pathway Visualizations

To further elucidate the experimental process, a logical workflow diagram is provided below.

Caption: Workflow of a typical Trabectedin LC-MS/MS bioanalytical assay.

Conclusion

LC-MS/MS assays provide the necessary sensitivity, specificity, and accuracy for the reliable quantification of Trabectedin in biological matrices. The presented data and experimental workflow highlight the robustness of this technique, making it an indispensable tool in the clinical development and therapeutic use of Trabectedin. While HPLC-UV offers a simpler and less expensive alternative, its lower sensitivity makes it unsuitable for bioanalytical applications where Trabectedin concentrations are expected to be in the sub-nanogram per milliliter range. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the study, with LC-MS/MS being the clear choice for pharmacokinetic and clinical investigations.

References

Assessing the Stability of Trabectedin and its Deuterated Analog in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in biological matrices is a critical prerequisite for accurate pharmacokinetic and pharmacodynamic studies. This guide provides a comparative assessment of the stability of the anticancer agent Trabectedin (B1682994) and its deuterated internal standard, Trabectedin-d3, in human plasma. The information is compiled from validated bioanalytical methods to support robust clinical research.

Trabectedin is a potent antineoplastic agent used in the treatment of soft tissue sarcoma and ovarian cancer. Accurate quantification of Trabectedin in patient plasma is essential for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. Bioanalytical methods for this purpose commonly employ a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision. This guide details the stability of both compounds under typical laboratory storage and handling conditions.

Experimental Protocols

The stability of Trabectedin and this compound in plasma has been evaluated through a series of experiments as part of bioanalytical method validation. The general workflow involves spiking known concentrations of the analytes into blank human plasma and subjecting these samples to various storage and handling conditions before analysis.

Analyte Quantification

A validated hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC-MS/MS) method is employed for the quantification of Trabectedin and this compound in human plasma[1][2].

  • Sample Preparation: Plasma samples are treated with a precipitation solution of acetonitrile (B52724) containing 0.1% formic acid. For quantification, a working solution of this compound is added as an internal standard[2][3]. The mixture is vortexed and centrifuged to pellet proteins. The resulting supernatant is then directly injected into the LC-MS/MS system[3].

  • Chromatography: Chromatographic separation is achieved using an Acquity BEH Amide column (2.1 × 100 mm, 1.7 μm) with a gradient elution of acetonitrile and water with 0.1% formic acid[1][2].

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. The MRM transitions monitored are m/z 762→234 for Trabectedin and m/z 765→234 for this compound[1][2].

The following diagram illustrates the general workflow for sample analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Add Acetonitrile/Formic Acid & Internal Standard (this compound) Plasma->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into HILIC-MS/MS System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the bioanalysis of Trabectedin in plasma.

Stability Assessment

The stability of Trabectedin was assessed under various conditions to simulate sample handling and storage during clinical trials. The criteria for stability require that the mean concentration of the analyte at each condition remains within ±15% of the nominal concentration.

The workflow for assessing stability is depicted below:

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis BlankPlasma Blank Human Plasma Spiking Spike with Trabectedin (Low and High QC levels) BlankPlasma->Spiking ShortTerm Short-Term (Room Temp & 4°C) Spiking->ShortTerm LongTerm Long-Term (-30°C) Spiking->LongTerm FreezeThaw Freeze-Thaw Cycles Spiking->FreezeThaw Analysis Quantify Trabectedin Concentration using LC-MS/MS ShortTerm->Analysis LongTerm->Analysis FreezeThaw->Analysis Comparison Compare to Nominal Concentration Analysis->Comparison

Caption: Workflow for assessing the stability of Trabectedin in plasma.
Short-Term Stability

To evaluate the stability of Trabectedin during sample handling and processing, quality control (QC) samples were kept at room temperature and under refrigeration (4°C) for 4 hours before analysis.

Long-Term Stability

The long-term stability of Trabectedin in plasma was determined by analyzing QC samples that had been stored at -30°C for a period of 3 months[2].

Freeze-Thaw Stability

The impact of repeated freezing and thawing cycles on Trabectedin stability was assessed. While specific data for Trabectedin was not detailed in the provided search results, it is a standard component of bioanalytical method validation. Generally, this involves subjecting QC samples to multiple (typically three) freeze-thaw cycles before analysis. Samples are frozen at a specified temperature (e.g., -30°C or -80°C) and then thawed to room temperature.

Stability Data Summary

The following tables summarize the quantitative data from the stability assessments of Trabectedin in human plasma. As this compound is used as an internal standard and added just prior to sample processing, its stability under these storage conditions is not typically evaluated in the same manner as the analyte. It is assumed to behave similarly to Trabectedin, and its primary role is to account for variability during the extraction and analysis process.

Table 1: Short-Term Stability of Trabectedin in Human Plasma

Storage ConditionDurationNominal Concentration (ng/mL)Measured Concentration (ng/mL)% Difference from Nominal
Room Temperature4 hoursQC Low & HighWithin ±15%Not specified
4°C4 hoursQC Low & HighWithin ±15%Not specified

Data synthesized from statements indicating stability within acceptable limits[2].

Table 2: Long-Term Stability of Trabectedin in Human Plasma

Storage ConditionDurationNominal Concentration (ng/mL)Measured Concentration (ng/mL)% Difference from Nominal
-30°C3 monthsQC Low & HighWithin ±15%Not specified

Data synthesized from statements indicating stability within acceptable limits[2].

Conclusion

Based on the available data, Trabectedin is stable in human plasma under typical short-term and long-term storage conditions encountered in a clinical setting. Specifically, it remains stable for at least 4 hours at both room temperature and 4°C, and for at least 3 months when stored at -30°C[2]. This demonstrated stability is crucial for ensuring the integrity of clinical samples from collection to analysis, thereby supporting the generation of reliable pharmacokinetic data. The use of the deuterated internal standard, this compound, further enhances the accuracy of the quantification by correcting for any potential variability during sample processing and analysis. For comprehensive stability assessment, it is recommended that freeze-thaw stability also be formally evaluated as part of any bioanalytical method validation for Trabectedin.

References

Navigating the Nuances of Trabectedin Quantification: An In-depth Comparison of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of the novel anti-cancer agent Trabectedin (B1682994), accurate and reproducible quantification is paramount. This guide provides a comprehensive comparison of contemporary bioanalytical methods, focusing on the critical parameters of inter-day and intra-day variability. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select and implement the most suitable quantification strategy for their specific needs.

The therapeutic window of Trabectedin necessitates precise monitoring of its plasma concentrations to ensure efficacy while minimizing toxicity. The inherent variability in analytical measurements, categorized as intra-day (within the same day) and inter-day (between different days) precision, is a key determinant of a method's reliability. This guide delves into the performance of leading analytical techniques for Trabectedin quantification.

Comparative Analysis of Quantification Methods

The primary methods for Trabectedin quantification in biological matrices are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a summary of the performance characteristics of two prominent approaches: a Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS method and a more conventional High-Performance Liquid Chromatography (HPLC)-MS/MS method.

ParameterHILIC-MS/MS MethodHPLC-MS/MS Method (in tissue)
Intra-day Precision (%RSD) < 12.35%[1]Not explicitly stated
Inter-day Precision (%RSD) < 12.35%[1]6.0 - 8.2%[2]
Intra-day Accuracy (%RE) 1.19% to 8.52%[1]Not explicitly stated
Inter-day Accuracy (%RE) 1.19% to 8.52%[1]97.0 - 102.6%[2]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL (in human plasma)[1]0.10 ng/mL (in mouse tumor and liver)[2]
Linearity Range 0.01 - 2.5 ng/mL[1]0.10 - 3.00 ng/mL[2]

Note: %RSD refers to the Relative Standard Deviation, a measure of precision, while %RE refers to the Relative Error, a measure of accuracy. Lower %RSD and %RE values indicate higher precision and accuracy, respectively.

Detailed Experimental Protocols

The successful implementation of any bioanalytical method hinges on a meticulous and well-defined experimental protocol. The following sections outline the methodologies for the HILIC-MS/MS and HPLC-MS/MS assays.

HILIC-MS/MS Method for Trabectedin in Human Plasma

This method offers a fast and sensitive approach for determining Trabectedin concentrations in human plasma.[1]

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of a precipitation solution (acetonitrile with 0.1% formic acid) containing the internal standard (d3-labeled Trabectedin).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Directly inject the resulting supernatant into the LC-MS/MS system.[3]

2. Liquid Chromatography:

  • Column: Acquity BEH Amide column (2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. The initial condition is typically a high percentage of the organic solvent (e.g., 80:20 acetonitrile:water).[1]

  • Flow Rate: 0.2 mL/min.[1]

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Trabectedin: m/z 762 → 234[1][3]

    • d3-labeled Trabectedin (Internal Standard): m/z 765 → 234[1][3]

HPLC-MS/MS Method for Trabectedin in Tissues

This validated assay is suitable for quantifying Trabectedin in tumor and liver tissues.[2]

1. Sample Preparation:

  • Homogenize tissue samples in an appropriate buffer.

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate Trabectedin and the internal standard from the tissue homogenate.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase before injection.

2. Liquid Chromatography:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate for analytical HPLC columns is between 0.2 and 1.0 mL/min.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization source.[2]

  • Ionization: ESI in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Trabectedin and its internal standard are monitored.

Visualizing the Experimental Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates the general workflow for Trabectedin quantification using LC-MS/MS.

Trabectedin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (Plasma or Tissue Homogenate) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid/Solid-Phase Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: General workflow for Trabectedin quantification by LC-MS/MS.

Concluding Remarks

The choice between a HILIC-MS/MS and a conventional HPLC-MS/MS method for Trabectedin quantification will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. Both methods demonstrate acceptable levels of precision and accuracy for pharmacokinetic and other research applications. The HILIC-MS/MS method, with its simple sample preparation and high sensitivity in plasma, is particularly well-suited for clinical studies. The validation of an HPLC-MS/MS method for tissue analysis provides a valuable tool for preclinical research into the tumor distribution of Trabectedin.[2] By carefully considering the data and protocols presented in this guide, researchers can confidently select and implement a robust method for the accurate quantification of Trabectedin.

References

Global Harmony in Bioanalytical Method Validation: A Comparative Guide to the ICH M10 Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Gaithersburg, MD and London, UK - In a significant move towards global harmonization, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have both adopted the International Council for Harmonisation's (ICH) M10 guideline on bioanalytical method validation. This landmark decision streamlines the requirements for the pharmaceutical industry, providing a single, unified standard for the validation of bioanalytical assays used in regulatory submissions. For researchers, scientists, and drug development professionals, this harmonization simplifies the complex landscape of bioanalytical method validation, ensuring that data generated is acceptable across major regulatory bodies.

This guide provides a comprehensive comparison of the key bioanalytical method validation parameters as outlined in the ICH M10 guideline, which is now the gold standard for both the FDA and EMA. The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose, ensuring the reliability and integrity of the data generated.[1][2]

Core Principles of Bioanalytical Method Validation under ICH M10

The ICH M10 guideline delineates a comprehensive set of validation parameters that must be assessed to ensure the reliability of quantitative data from study samples. These parameters apply to both chromatographic methods (e.g., LC-MS) and ligand-binding assays (LBAs), with specific considerations for each.

A full validation of a bioanalytical method is required when it is first established for the quantification of an analyte in a particular biological matrix.[1] Key validation elements include selectivity, specificity, matrix effect, calibration curve and range, accuracy, precision, carry-over, dilution integrity, and stability.[1]

Quantitative Data Summary: Chromatographic and Ligand Binding Assays

The following tables summarize the key validation parameters and their acceptance criteria for both chromatographic and ligand-binding assays as mandated by the ICH M10 guideline.

Table 1: Acceptance Criteria for Chromatographic Assays
Validation ParameterAcceptance Criteria
Calibration Curve At least 75% of non-zero standards must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). A minimum of 6 non-zero standards should be used.
Accuracy The mean concentration at each QC level should be within ±15% of the nominal concentration (±20% at LLOQ).
Precision (Repeatability & Intermediate Precision) The coefficient of variation (CV) should not exceed 15% at each QC level (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in at least 6 individual sources of blank matrix. Response in blank samples should be ≤ 20% of the LLOQ and ≤ 5% for the IS.
Matrix Effect The CV of the IS-normalized matrix factor across at least 6 lots of matrix should not be greater than 15%.
Carry-over Response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ and ≤ 5% for the IS.
Dilution Integrity Accuracy and precision of diluted QCs should be within ±15%.
Stability (various conditions) Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Table 2: Acceptance Criteria for Ligand Binding Assays (LBAs)
Validation ParameterAcceptance Criteria
Calibration Curve At least 75% of non-zero standards must be within ±20% of the nominal concentration (±25% at LLOQ and Upper Limit of Quantification - ULOQ). A minimum of 6 non-zero standards should be used.
Accuracy The mean concentration at each QC level should be within ±20% of the nominal concentration (±25% at LLOQ and ULOQ).
Precision (Repeatability & Intermediate Precision) The CV should not exceed 20% at each QC level (25% at LLOQ and ULOQ).
Selectivity Response in at least 80% of the individual blank matrix sources (minimum of 10) should be ≤ 20% of the LLOQ.
Specificity The assay should demonstrate specificity for the analyte, with minimal cross-reactivity from related substances.
Dilution Linearity Accuracy and precision of diluted QCs should be within ±20%.
Stability (various conditions) Mean concentration of stability QCs should be within ±20% of the nominal concentration.

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for ensuring reproducibility and regulatory compliance.

Accuracy and Precision Determination
  • Objective: To assess the closeness of agreement between the measured concentration and the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC, and high QC (at least 75% of ULOQ).

    • For chromatographic assays, analyze at least five replicates of each QC level in at least three separate analytical runs.

    • For LBAs, analyze at least three replicates of each QC level in at least six separate analytical runs.

    • Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level within each run (intra-run) and across all runs (inter-run).

Selectivity and Matrix Effect Assessment (Chromatographic Assays)
  • Objective: To evaluate the potential for endogenous matrix components to interfere with the quantification of the analyte and internal standard.

  • Procedure for Selectivity:

    • Obtain blank matrix from at least six individual sources.

    • Process and analyze each blank matrix to check for interfering peaks at the retention times of the analyte and IS.

  • Procedure for Matrix Effect:

    • Prepare two sets of samples:

      • Set A: Analyte and IS spiked into the extracted blank matrix from the six individual sources.

      • Set B: Analyte and IS in a neat solution.

    • Calculate the matrix factor for each source by dividing the peak area of the analyte in Set A by the peak area in Set B.

    • Determine the IS-normalized matrix factor and calculate the CV across the six sources.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation process under the ICH M10 guideline.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Full Method Validation cluster_app Application Dev Develop Assay & Define Parameters Selectivity Selectivity & Specificity Dev->Selectivity Matrix Matrix Effect Selectivity->Matrix CalCurve Calibration Curve & Range Matrix->CalCurve AccuracyPrecision Accuracy & Precision CalCurve->AccuracyPrecision Carryover Carry-over AccuracyPrecision->Carryover Dilution Dilution Integrity Carryover->Dilution Stability Stability Dilution->Stability SampleAnalysis Routine Study Sample Analysis Stability->SampleAnalysis

Bioanalytical Method Validation Workflow under ICH M10.

Accuracy_Precision_Logic Start Start Accuracy & Precision Assessment PrepareQCs Prepare QCs at LLOQ, Low, Mid, High Start->PrepareQCs AnalyzeRuns Analyze Replicates in Multiple Runs PrepareQCs->AnalyzeRuns IntraRun Calculate Intra-run Accuracy & Precision AnalyzeRuns->IntraRun InterRun Calculate Inter-run Accuracy & Precision IntraRun->InterRun Decision Meet Acceptance Criteria? InterRun->Decision Pass Validation Successful Decision->Pass Yes Fail Method Optimization Required Decision->Fail No

Decision Logic for Accuracy and Precision Experiments.

The adoption of the ICH M10 guideline by the FDA and EMA represents a major step forward in the global effort to standardize bioanalytical method validation. This harmonization will ultimately lead to greater efficiency in drug development and a more streamlined regulatory submission process, benefiting both the pharmaceutical industry and public health.

References

A Comparative Analysis of Extraction Methods for the Marine-Derived Anticancer Agent Trabectedin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of various extraction methodologies for Trabectedin (B1682994), a potent antitumor compound. Originally isolated from the marine tunicate Ecteinascidia turbinata, the low natural abundance of Trabectedin has spurred interest in efficient extraction and semi-synthetic production methods. This analysis synthesizes available experimental data and explores the principles of both conventional and modern extraction techniques applicable to this complex tetrahydroisoquinoline alkaloid.

Trabectedin (formerly known as Ecteinascidin 743 or ET-743) is a cornerstone of treatment for certain soft tissue sarcomas and ovarian cancer.[1] Its unique mechanism of action, which involves binding to the minor groove of DNA and modulating transcription, sets it apart from other alkylating agents.[2][3] The initial isolation of Trabectedin from its natural source presented significant challenges due to the extremely low yields, with approximately one gram of the compound being extracted from one ton of the tunicate.[4][5] This has led to the development of a semi-synthetic process to ensure a stable supply for clinical use.[5] However, research into optimizing extraction from natural or aquacultured sources remains relevant for the discovery of new analogs and for understanding its biosynthesis.

This guide compares conventional solvent extraction with modern, green extraction technologies such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While specific comparative studies on Trabectedin extraction are limited, this analysis draws upon data from direct extraction studies and the broader literature on the extraction of similar marine alkaloids to provide a comprehensive overview.

Quantitative Data Summary

Direct comparative data for various extraction methods of Trabectedin is scarce in publicly available literature. However, a study on liquid-liquid extraction provides specific yield information. For other methods, a qualitative and inferred quantitative comparison is presented based on their general performance in extracting alkaloids from marine sources.

Table 1: Quantitative Data for Liquid-Liquid Extraction of Trabectedin

ParameterValueReference
Extraction Method Liquid-Liquid Extraction[4]
Solvent System Acetone (B3395972)/Methanol (B129727) (86.67:13.33, v/v)[4]
Liquid/Solid Ratio 8.6 mL/g[4]
Extraction Time 126.0 minutes[4]
Yield of Trabectedin 6.47 x 10⁻⁴ mg/g[4]

Table 2: Comparative Overview of Different Extraction Methods for Marine Alkaloids

FeatureConventional Solvent ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Mass transfer based on solubilityAcoustic cavitation enhances mass transferMicrowave energy heats the solvent and sampleSupercritical fluid with tunable solvent properties
Typical Solvents Acetone, Methanol, Ethanol, ChloroformEthanol, Methanol, Water, Deep Eutectic SolventsPolar solvents (Ethanol, Methanol)Supercritical CO₂, often with a co-solvent (e.g., Methanol)
Extraction Time Hours to daysMinutes to an hourMinutes30 minutes to 2 hours
Solvent Consumption HighLow to moderateLowLow (recyclable solvent)
Energy Consumption Moderate to highLowModerateHigh (for pressurization)
Yield & Efficiency Variable, often lowerGenerally higher than conventionalHigh, often superior to conventional and UAEHigh, with high selectivity
Selectivity LowModerateModerateHigh
Thermal Degradation Risk High (if heat is used)Low (can be performed at low temperatures)Potential for localized heatingLow (extraction at mild temperatures)

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are the protocols for the cited liquid-liquid extraction of Trabectedin and generalized protocols for advanced extraction techniques based on their application to similar compounds.

Liquid-Liquid Extraction of Trabectedin

This protocol is based on the optimized conditions reported for the extraction of ET-743 from Ecteinascidia turbinata.[4]

Materials and Equipment:

  • Dried and powdered Ecteinascidia turbinata

  • Acetone

  • Methanol

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Weigh the dried tunicate powder.

  • Prepare the extraction solvent by mixing acetone and methanol in a volume ratio of 86.67:13.33.

  • Add the solvent to the tunicate powder at a liquid-to-solid ratio of 8.6 mL/g.

  • Agitate the mixture for 126 minutes at room temperature.

  • Separate the extract from the solid residue by filtration.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • The crude extract is then subjected to further purification, typically involving preparative HPLC, to isolate Trabectedin.

Ultrasound-Assisted Extraction (UAE) of Marine Alkaloids (General Protocol)

This is a generalized protocol as specific UAE parameters for Trabectedin are not available. The principles are based on the efficient extraction of alkaloids from marine sources.[6][7]

Materials and Equipment:

  • Dried and powdered tunicate material

  • Selected solvent (e.g., ethanol, methanol)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a known quantity of the powdered tunicate material into an extraction vessel.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL).

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a set frequency (typically 20-40 kHz) and power for a predetermined time (e.g., 15-60 minutes). The temperature can be controlled by a cooling water jacket.

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator.

  • The crude extract is then ready for purification.

Microwave-Assisted Extraction (MAE) of Marine Natural Products (General Protocol)

This generalized protocol is based on the principles of MAE for natural product extraction.[8][9]

Materials and Equipment:

  • Dried and powdered tunicate material

  • Microwave-transparent extraction vessel

  • Microwave extraction system (closed or open-vessel)

  • Polar solvent (e.g., ethanol, methanol)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered tunicate material into the microwave extraction vessel.

  • Add the extraction solvent.

  • Seal the vessel (for closed-vessel systems) and place it in the microwave reactor.

  • Apply microwave irradiation at a set power (e.g., 200-800 W) for a short duration (e.g., 5-30 minutes). Temperature and pressure are monitored and controlled by the system.

  • After the extraction is complete and the vessel has cooled, filter the contents.

  • Concentrate the filtrate to obtain the crude extract.

  • Proceed with chromatographic purification.

Supercritical Fluid Extraction (SFE) of Marine Bioactive Compounds (General Protocol)

This is a generalized protocol for SFE, a highly selective and green extraction technique.[10][11][12]

Materials and Equipment:

  • Dried and powdered tunicate material

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

  • Co-solvent (e.g., methanol, ethanol)

  • Collection vessel

Procedure:

  • Load the powdered tunicate material into the extraction vessel.

  • Pressurize and heat the carbon dioxide to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C).

  • Introduce the supercritical CO₂, with or without a co-solvent, into the extraction vessel.

  • Allow the supercritical fluid to pass through the sample matrix for a specified time (dynamic extraction) or hold it in the vessel for a period (static extraction) to dissolve the target compounds. Typical extraction times range from 30 to 120 minutes.

  • The extract-laden supercritical fluid flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • The extracted material is collected from the separator.

  • The CO₂ can be recompressed and recycled.

Mandatory Visualizations

Trabectedin_Extraction_Workflow cluster_collection Source Material cluster_extraction Extraction cluster_purification Purification & Analysis Source Ecteinascidia turbinata (Natural or Aquacultured) Preparation Drying and Grinding Source->Preparation Extraction Extraction (e.g., LLE, UAE, MAE, SFE) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Chromatography Chromatographic Purification (e.g., Preparative HPLC) Concentration->Chromatography Analysis Purity & Yield Analysis (HPLC-MS/MS) Chromatography->Analysis FinalProduct Pure Trabectedin Analysis->FinalProduct

Caption: Generalized workflow for the extraction and purification of Trabectedin.

Trabectedin_Signaling_Pathway cluster_dna DNA Interaction cluster_consequences Cellular Consequences cluster_outcome Final Outcome Trabectedin Trabectedin MinorGroove Binds to Guanine in the DNA Minor Groove Trabectedin->MinorGroove DNA_Bending Induces DNA Bending towards the Major Groove MinorGroove->DNA_Bending DNA_Adduct Forms Covalent Adduct DNA_Bending->DNA_Adduct Transcription_Inhibition Inhibition of Activated Transcription DNA_Adduct->Transcription_Inhibition Replication_Stall Stalling of Replication Forks DNA_Adduct->Replication_Stall NER_Interaction Interaction with Nucleotide Excision Repair (NER) Machinery DNA_Adduct->NER_Interaction DSB Generation of DNA Double-Strand Breaks (DSBs) Transcription_Inhibition->DSB Replication_Stall->DSB NER_Interaction->DSB HR_Requirement Requires Homologous Recombination (HR) for Repair HR_Requirement->DSB deficiency enhances sensitivity Apoptosis Cell Cycle Arrest and Apoptosis DSB->Apoptosis

Caption: Signaling pathway of Trabectedin's mechanism of action.

Conclusion

The extraction of Trabectedin from its natural source, Ecteinascidia turbinata, is a challenging process due to its low concentration. While conventional liquid-liquid extraction has been optimized to a certain extent, modern techniques like Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and Supercritical Fluid Extraction offer significant potential advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.

Although direct comparative studies for Trabectedin extraction using these advanced methods are lacking, the general success of these techniques for other marine alkaloids suggests they are promising avenues for future research. Such studies would be invaluable in developing more sustainable and efficient methods for obtaining Trabectedin and its analogs, whether from natural harvesting, aquaculture, or symbiotic bacterial cultures. The development of greener and more efficient extraction protocols is a critical step in the broader effort to harness the therapeutic potential of marine natural products.

References

Performance of Trabectedin-d3 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Trabectedin-d3 as an internal standard for the quantification of the anticancer agent Trabectedin (B1682994) in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, offering high accuracy and precision by correcting for variability in sample preparation and instrument response. This document summarizes key performance data from validated analytical methods, details experimental protocols, and presents visualizations to aid in the selection and application of this compound in research and clinical settings.

Executive Summary

This compound has demonstrated excellent performance as an internal standard for the quantification of Trabectedin in human plasma and animal tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It consistently enables the development of highly sensitive, accurate, and precise bioanalytical methods. While specific performance data in other matrices such as serum and urine are less documented in publicly available literature, the principles of its application and the potential for matrix-related challenges are discussed. This guide serves as a practical resource for researchers implementing Trabectedin quantification assays.

Performance Data Comparison

The following tables summarize the quantitative performance of this compound in different biological matrices based on validated LC-MS/MS methods.

Table 1: Performance of this compound in Human Plasma

ParameterMethod 1[1][2]Method 2[3]
Instrumentation Agilent Ultivo Triple Quadrupole MSNot Specified
Linearity Range 0.01 - 2.5 ng/mL0.025 - 1.0 ng/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.9955
Lower Limit of Quantification (LLOQ) 0.01 ng/mL0.025 ng/mL
Intra-day Precision (%RSD) < 12.35%< 9.9%
Inter-day Precision (%RSD) < 15%< 9.9%
Intra-day Accuracy (%RE) -8.52% to 1.19%98.3% to 105.3%
Inter-day Accuracy (%RE) < 15%98.3% to 105.3%
Extraction Recovery Not Specified> 81%

Table 2: Performance of this compound in Murine Tissue Homogenates (Tumor and Liver)

ParameterPerformance Data
Instrumentation Not Specified
Linearity Range 0.10 - 3.00 ng/mL
Correlation Coefficient (r²) Not Specified
Lower Limit of Quantification (LLOQ) 0.10 ng/mL
Inter-day Precision (%RSD) 6.0 - 8.2%
Inter-day Accuracy (%RE) 97.0 - 102.6%
Recovery Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols for the quantification of Trabectedin using this compound.

Method 1: HILIC-MS/MS in Human Plasma[1][2]
  • Sample Preparation: 50 µL of plasma is mixed with 200 µL of acetonitrile (B52724) containing 1% formic acid and 0.1 ng/mL of this compound. After vortexing and centrifugation, the supernatant is directly injected into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Acquity BEH Amide (2.1 × 100 mm, 1.7 µm)

    • Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water gradient

    • Flow Rate: 0.2 mL/min

  • Mass Spectrometry:

    • Instrument: Agilent Ultivo Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI) in positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Trabectedin: m/z 762 → 234

      • This compound: m/z 765 → 234

Method 2: HPLC-MS/MS in Human Plasma[3]
  • Sample Preparation: The analyte is extracted from human plasma using acidified methanol (B129727) after the addition of ammonium (B1175870) sulphate.

  • Liquid Chromatography:

    • Column: Accucore XL C18 (50 mm × 2.1 mm, 4 µm)

    • Mobile Phase: A gradient of 10 mM ammonium acetate (B1210297) (pH 6.8) and methanol.

  • Mass Spectrometry:

    • Ionization: ESI in positive mode

    • Detection: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • Trabectedin: m/z 744.4 ([M-H₂O+H]⁺)

      • This compound: m/z 747.5 ([M-H₂O+H]⁺)

Method 3: LC-MS/MS in Murine Tissue Homogenates
  • Sample Preparation: Specific details on the homogenization and extraction procedure are not provided in the abstract.

  • Liquid Chromatography & Mass Spectrometry: The method was validated for recovery, sensitivity, linearity, precision, and accuracy.

Performance in Other Biological Matrices

Serum

While specific validated method data for this compound in serum were not identified, it is important to note the potential differences between plasma and serum. The coagulation process in serum formation can release proteins and other cellular components, potentially leading to different matrix effects compared to plasma. When adapting a plasma method for serum, it is crucial to re-validate the method to assess for any changes in recovery, matrix effects, and overall performance.

Urine

Trabectedin is extensively metabolized, with only a very small fraction of the unchanged drug excreted in the urine. This suggests that the concentration of parent Trabectedin in urine is likely to be very low, posing a significant challenge for quantification. A highly sensitive analytical method would be required, and the performance of this compound would need to be thoroughly validated to account for the unique matrix composition of urine.

Alternative Analytical Approaches

While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis, other techniques have been employed for Trabectedin quantification.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This method has been used for the determination of Trabectedin in bulk drug and pharmaceutical dosage forms. However, it generally lacks the sensitivity and selectivity required for the low concentrations typically found in biological matrices.

The use of a structural analog as an internal standard is another alternative. However, these standards may exhibit different chromatographic behavior and ionization efficiency compared to the analyte, potentially leading to less accurate quantification compared to a stable isotope-labeled internal standard like this compound.

Visualizations

Experimental Workflow for Trabectedin Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (Plasma, Tissue Homogenate) B Add this compound (Internal Standard) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Centrifugation C->D E Collect Supernatant D->E F Inject into LC-MS/MS System E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM/SRM) G->H I Peak Integration H->I J Calculate Peak Area Ratio (Trabectedin / this compound) I->J K Quantification using Calibration Curve J->K

Caption: A typical experimental workflow for the quantification of Trabectedin using this compound as an internal standard.

Mechanism of Action of Trabectedin

G Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to Adduct DNA Adduct Formation DNA->Adduct Forms Distortion DNA Helix Distortion Adduct->Distortion Transcription Inhibition of Transcription Factors Distortion->Transcription Repair Interference with DNA Repair Pathways Distortion->Repair Apoptosis Induction of Apoptosis Transcription->Apoptosis Repair->Apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action of Trabectedin.

Conclusion

This compound is a highly effective and reliable internal standard for the quantitative analysis of Trabectedin in human plasma and animal tissue homogenates. Its use in validated LC-MS/MS methods provides the high sensitivity, accuracy, and precision required for pharmacokinetic studies and other research applications. While its performance in other biological matrices like serum and urine is not as extensively documented, the established methodologies in plasma provide a strong foundation for adaptation and validation in these matrices. For researchers aiming for the highest quality data in Trabectedin quantification, the use of this compound is strongly recommended.

References

Safety Operating Guide

Proper Disposal of Trabectedin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Trabectedin-d3, a deuterated analog of the potent antineoplastic agent Trabectedin. Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Trabectedin is classified as a cytotoxic and hazardous substance, and its deuterated form should be handled with the same level of caution.[1]

Core Principles of this compound Disposal

All materials contaminated with this compound, including unused product, empty vials, personal protective equipment (PPE), and labware, must be treated as hazardous cytotoxic waste.[2][3][4][5][6] Disposal must comply with all applicable federal, state, and local regulations for hazardous waste.[2][3][4][5][6] Standard operating procedures for the handling and disposal of cytotoxic agents within your institution should be followed.

Waste Segregation and Container Requirements

Proper segregation of this compound waste is fundamental to safe disposal. Two primary categories of waste are generated: sharps and non-sharps. Each requires specific containment.

Waste TypeContainer SpecificationDisposal Pathway
Sharps Waste Puncture-resistant, leak-proof container clearly labeled as "Cytotoxic Sharps" or "Chemotherapy Sharps."Collection by a licensed hazardous waste vendor for incineration.
Non-Sharps Solid Waste Leak-proof, tear-resistant bags or rigid containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."Collection by a licensed hazardous waste vendor for incineration.
Liquid Waste Leak-proof, shatter-resistant containers with secure closures, clearly labeled as "Cytotoxic Liquid Waste."Collection by a licensed hazardous waste vendor for incineration.
Unused/Expired Product Original vial or a sealed, labeled hazardous waste container.Dispose of as hazardous chemical waste through a licensed vendor.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of materials contaminated with this compound.

  • Preparation:

    • Ensure all personnel involved in the disposal process are trained in handling cytotoxic agents and are wearing appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a disposable gown, and eye protection.[1]

    • Prepare the designated cytotoxic waste containers in the immediate work area before beginning any procedure involving this compound.

  • Segregation at the Point of Generation:

    • Sharps: Immediately place all needles, syringes, and other contaminated sharp objects into the designated cytotoxic sharps container.

    • Solid Waste: Dispose of all contaminated non-sharp items, such as gloves, gowns, bench paper, and plasticware, into the cytotoxic waste bag or container.

    • Liquid Waste: Collect all unused reconstituted solutions or other liquid waste in a designated leak-proof container for cytotoxic liquid waste. Do not pour liquid waste down the drain.

  • Container Management:

    • Do not overfill waste containers. Seal containers when they are three-quarters full.

    • Ensure all container lids are securely fastened before moving them.

    • Wipe the exterior of the waste containers with an appropriate decontaminating solution before removing them from the work area.

  • Storage and Collection:

    • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup.

    • Arrange for the collection of all this compound waste by a licensed hazardous materials disposal company.

Spill Management

In the event of a spill, follow your institution's established procedures for cytotoxic spills.[1] This typically involves using a spill kit that includes absorbent materials, appropriate PPE, and designated waste disposal bags. All materials used to clean a spill must be disposed of as cytotoxic waste.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Trabectedin_Disposal_Workflow This compound Disposal Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_unused_product Is it unused/expired product? is_liquid->is_unused_product No (Solid) liquid_container Collect in Cytotoxic Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Cytotoxic Solid Waste Container is_unused_product->solid_container No product_container Dispose as Hazardous Chemical Waste is_unused_product->product_container Yes seal_container Seal Container When 3/4 Full sharps_container->seal_container liquid_container->seal_container solid_container->seal_container product_container->seal_container store_waste Store in Designated Secure Area seal_container->store_waste final_disposal Collection by Licensed Hazardous Waste Vendor for Incineration store_waste->final_disposal

References

Essential Safety and Logistical Information for Handling Trabectedin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Trabectedin-d3 is paramount. This guide provides essential, immediate safety protocols and logistical plans to ensure the well-being of laboratory personnel and the integrity of research. Trabectedin is a cytotoxic agent, classified as a hazardous substance with reproductive toxicity, and necessitates strict adherence to safety procedures.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risks such as skin contact, inhalation, and eye contact.[1][2][3] All personnel must receive training on the correct techniques for handling cytotoxic drugs.[1][2][3]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves. Double gloving is recommended.[1]To prevent skin contact with the cytotoxic agent.
Gown Disposable, lint-free, solid-front gown with back closure.[1]To protect clothing and skin from contamination.
Eye Protection Goggles or safety glasses with side shields.[1]To protect eyes from splashes or aerosols.
Respiratory Protection A mask should be worn to prevent the inhalation of any aerosolized particles.[1] For higher-level protection, a NIOSH-approved respirator may be necessary.[4][5]To prevent inhalation of the hazardous substance.

Pregnant staff must be excluded from working with this medicinal product.[2][3]

Operational Plan: Handling and Experimental Protocols

Reconstitution and Dilution

Strict aseptic technique must be maintained throughout the preparation process.[1]

  • Reconstitution : Inject 20 mL of Sterile Water for Injection, USP, into the vial.[6][7]

  • Dissolution : Gently shake the vial until the lyophilized powder is completely dissolved. The resulting solution should be clear and colorless to pale brownish-yellow.[6][7]

  • Inspection : Visually inspect the reconstituted solution for any particulate matter or discoloration before proceeding.[1][6][7]

  • Dilution : Immediately after reconstitution, withdraw the calculated volume of this compound and add it to an infusion bag containing 500 mL of 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[1]

Administration

The use of a central venous line is strongly recommended for administration to prevent extravasation, which can cause tissue necrosis.[1][2][3]

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.

  • Unused Solutions : Dispose of in a designated hazardous waste container.[2]

  • Empty Vials : Should be disposed of in the same manner as unused solutions.[1][2]

  • Contaminated Materials : Any items such as gloves, gowns, and other disposable materials should be placed in designated, clearly labeled hazardous waste containers for proper disposal according to institutional and local regulations for cytotoxic waste.[2]

Spill Management and Accidental Exposure

Immediate and appropriate action is critical in the event of a spill or accidental exposure.

Spills

Follow institutional procedures for cleaning up cytotoxic spills. This typically involves:

  • Using a designated spill kit containing absorbent materials.

  • Wearing appropriate PPE.

  • Placing all cleanup materials in designated hazardous waste disposal bags.[1]

Accidental Exposure

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[4]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[4]

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[4]

  • Ingestion : Never give anything by mouth to an unconscious person. Rinse the mouth with water.[4]

In all cases of accidental exposure, seek immediate medical attention and consult a physician.[4]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound, providing a clear, step-by-step visual guide for laboratory personnel.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Administration cluster_disposal Disposal A Don Appropriate PPE B Aseptic Reconstitution A->B C Visual Inspection B->C D Dilution C->D E Transfer to Administration Area D->E F Administration via Central Venous Line E->F G Dispose of Unused Solution F->G H Dispose of Empty Vials F->H I Dispose of Contaminated PPE F->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

G This compound Spill Response Protocol A Spill Occurs B Evacuate and Secure Area A->B C Don Full PPE from Spill Kit B->C D Contain Spill with Absorbent Material C->D E Clean and Decontaminate Area D->E F Dispose of all Contaminated Materials as Cytotoxic Waste E->F G Report Incident to Safety Officer F->G

Caption: Step-by-step protocol for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.